Vegfr-2-IN-26
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H19F3N6O2 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
N-methyl-4-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]anilino]quinazoline-2-carboxamide |
InChI |
InChI=1S/C24H19F3N6O2/c1-28-22(34)21-32-19-8-3-2-7-18(19)20(33-21)29-15-9-11-16(12-10-15)30-23(35)31-17-6-4-5-14(13-17)24(25,26)27/h2-13H,1H3,(H,28,34)(H,29,32,33)(H2,30,31,35) |
InChI Key |
WYRDCQCFFPDLMM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of VEGFR-2 Kinase Inhibitors
Disclaimer: Information regarding a specific molecule designated "Vegfr-2-IN-26" is not available in the public domain or scientific literature based on the conducted search. This guide, therefore, provides a comprehensive overview of the mechanism of action of well-characterized small molecule inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which would be applicable to a hypothetical or novel compound like this compound.
Introduction to VEGFR-2 as a Therapeutic Target
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is essential for normal physiological functions such as wound healing and embryonic development.[2][3] However, in pathological conditions like cancer, uncontrolled angiogenesis is a hallmark, supplying tumors with the necessary nutrients and oxygen to support their growth and metastasis.[1][2] The binding of the ligand, Vascular Endothelial Growth Factor (VEGF), to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4] This activation initiates a cascade of downstream signaling pathways, primarily the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[3][4][5] Consequently, inhibiting the kinase activity of VEGFR-2 is a well-established and effective therapeutic strategy in oncology.[1][6] Small molecule inhibitors targeting VEGFR-2 are often designed to compete with ATP at its binding site within the kinase domain, thereby blocking the phosphorylation cascade and subsequent angiogenic signaling.[2][7]
Core Mechanism of Action: VEGFR-2 Inhibition
Small molecule inhibitors of VEGFR-2, such as a hypothetical "this compound," typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the VEGFR-2 kinase domain. By occupying this site, the inhibitor prevents the binding of ATP, which is the phosphate (B84403) donor for the autophosphorylation of the receptor. This blockade of autophosphorylation is the critical step in inhibiting the receptor's activity. Without the phosphorylation of key tyrosine residues, the downstream signaling proteins cannot be recruited and activated, effectively shutting down the pro-angiogenic signals.
The primary signaling pathways modulated by VEGFR-2 activation include:
-
PLCγ-PKC-Raf-MEK-MAPK Pathway: This pathway is principally involved in promoting the proliferation of endothelial cells.[3][5]
-
PI3K-Akt Signaling Pathway: This pathway is crucial for regulating endothelial cell survival and preventing apoptosis.[3][8]
-
FAK/p38 MAPK Pathways: These pathways are associated with the regulation of endothelial cell migration, a critical component of angiogenesis.[8]
By inhibiting VEGFR-2, a compound like this compound would be expected to suppress these pathways, leading to an anti-angiogenic effect.
Quantitative Data for Representative VEGFR-2 Inhibitors
To illustrate the typical potency and selectivity of VEGFR-2 inhibitors, the following tables summarize quantitative data for several well-characterized compounds. This data is generally obtained from in vitro kinase assays and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | VEGFR-2 IC50 (nM) | Reference Compound (IC50, nM) |
| CHMFL-VEGFR2-002 | 66 | - |
| Compound 25m | 26 | Sunitinib (39) |
| Compound 53c | 5.6 | Sorafenib (90) |
| Compound 61 | 43.1 | Sorafenib (90) |
| Fruzaqla (HMPL-013) | 35 | - |
| Axitinib | - | Potent and selective VEGFR inhibitor[1] |
| Sorafenib | - | Multi-kinase inhibitor[1] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50%.[1]
Table 2: Cellular Activity of Representative VEGFR-2 Inhibitors
| Compound | Cell Line | Assay | Cellular Potency (GI50/EC50/IC50) |
| CHMFL-VEGFR2-002 | VEGFR2-transformed BaF3 | Proliferation | GI50 = 150 nM |
| CHMFL-VEGFR2-002 | HUVEC | VEGFR2 Autophosphorylation | EC50 ~ 100 nM |
| Compound 25m | MCF-7 | Cytotoxicity | IC50 = 0.66 µM |
| Compound 53c | HUVEC | Proliferation | 99.6% inhibition at 10 µM |
| New Derivative 11 | HepG-2 | Cytotoxicity | IC50 = 9.52 µM |
Cellular potency measures the inhibitor's effectiveness in a cellular context, reflecting its ability to cross cell membranes and inhibit the target in a more complex biological environment.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated by the activation of VEGFR-2 upon VEGF binding, and the point of intervention for an inhibitor like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
An In-depth Technical Guide to Vegfr-2-IN-26: Synthesis, Chemical Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Vegfr-2-IN-26, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details its chemical structure, a representative synthetic route, and its biological activity. It also includes detailed experimental protocols for key assays and visualizations of the VEGFR-2 signaling pathway and the synthesis of the compound.
Introduction to VEGFR-2 and its Role in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones.[1][2] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[1][4] In pathological conditions such as cancer, tumor cells often overexpress VEGF, leading to uncontrolled angiogenesis, which supplies the tumor with essential nutrients and oxygen, facilitating its growth and metastasis.[5][6] Therefore, inhibiting the VEGFR-2 signaling pathway is a key therapeutic strategy in oncology.[5]
This compound: A Potent Quinazoline-Based Inhibitor
This compound, also identified as compound 5h in the scientific literature, is a highly potent, small-molecule inhibitor of VEGFR-2. It belongs to a class of quinazoline-based urea (B33335) derivatives designed to target the ATP-binding site of the VEGFR-2 kinase domain.
Chemical Structure
The chemical structure of this compound is provided below:
IUPAC Name: 1-(4-((2-(methylcarbamoyl)quinazolin-4-yl)amino)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
CAS Number: 2439096-06-5
Molecular Formula: C₂₄H₁₉F₃N₆O₂
Molecular Weight: 480.44 g/mol
Biological Activity
This compound has demonstrated significant inhibitory activity against VEGFR-2 and potent antiproliferative effects across a range of cancer cell lines.
| Parameter | Value | Reference |
| VEGFR-2 IC₅₀ | 15.5 nM | |
| Antiproliferative Activity | Effective against leukemic, non-small cell lung, CNS, ovarian, renal, prostate, and breast cancer cell lines. |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, characteristic of the synthesis of quinazoline-based urea derivatives. A representative synthetic scheme is outlined below, based on established methodologies for similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Di- and tri-substituted s-triazine derivatives: Synthesis, characterization, anticancer activity in human breast-cancer cell lines, and developmental toxicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
Vegfr-2-IN-26: A Technical Guide to its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-2-IN-26, also identified as compound 5h in the primary literature, is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a key mediator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a critical target in oncology. This technical guide provides a comprehensive overview of the biological activity, known targets, and the experimental methodologies used to characterize this compound, based on available scientific literature.
Core Biological Activity
This compound is a highly potent inhibitor of VEGFR-2 kinase activity. The primary mechanism of action is the inhibition of the autophosphorylation of the VEGFR-2 receptor, which is a critical step in the activation of downstream signaling pathways that promote cell proliferation, migration, and survival.
Quantitative Data Summary
The inhibitory activity of this compound against its primary target, VEGFR-2, has been quantified, demonstrating significant potency.
| Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| VEGFR-2 | 15.5 | Sorafenib | 78.9 |
Table 1: In vitro inhibitory activity of this compound against VEGFR-2 kinase.[1]
Primary Cellular Targets and Antiproliferative Activity
This compound has demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines. This activity was determined using the National Cancer Institute's (NCI) 60-cell line screen. While the full quantitative data from the five-dose screen is not publicly available, the compound has shown activity against cell lines from the following cancer types:
-
Leukemia
-
Non-Small Cell Lung Cancer
-
CNS Cancer
-
Ovarian Cancer
-
Renal Cancer
-
Prostate Cancer
-
Breast Cancer
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound.
VEGFR-2 Kinase Inhibition Assay (ELISA-based)
The in vitro inhibitory activity of this compound against the VEGFR-2 kinase was determined using a solid-phase sandwich enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Plate Preparation: A 96-well microtiter plate is pre-coated with a recombinant human VEGFR-2 protein.
-
Compound Incubation: Serial dilutions of this compound are added to the wells and incubated to allow for binding to the VEGFR-2 kinase.
-
Kinase Reaction Initiation: A solution containing ATP and a biotinylated substrate is added to each well to initiate the phosphorylation reaction.
-
Detection: The amount of phosphorylated substrate is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogenic substrate (e.g., TMB). The colorimetric signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NCI-60 Human Tumor Cell Line Screen
The antiproliferative activity of this compound was assessed using the NCI-60 screen, a panel of 60 different human tumor cell lines.
Methodology:
-
Cell Culture: The 60 cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the specific cell line.
-
Compound Addition: After a 24-hour incubation period, this compound is added to the plates at various concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay (Sulforhodamine B - SRB):
-
Cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The percentage of growth is calculated relative to untreated control cells. The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes a 50% reduction in the growth of treated cells, is determined.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by inhibiting the VEGFR-2 signaling cascade. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation event creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis and cell proliferation.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow: VEGFR-2 Kinase Inhibition Assay
References
Unveiling Vegfr-2-IN-26: A Technical Guide to a Potent Angiogenesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vegfr-2-IN-26, also identified as compound 5h in primary literature, has emerged as a highly potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. With a reported IC50 value of 15.5 nM, this quinazoline-based urea (B33335) derivative demonstrates significant potential as a therapeutic agent in oncology by disrupting tumor blood supply. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological evaluation of this compound, including detailed experimental protocols and data presented for comparative analysis.
Introduction: The Role of VEGFR-2 in Angiogenesis and Cancer
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Tumors require a dedicated blood supply to obtain oxygen and nutrients for their continued proliferation and to disseminate to distant organs. VEGFR-2, a receptor tyrosine kinase, is a primary driver of this process. Upon binding its ligand, Vascular Endothelial Growth Factor A (VEGF-A), VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. Consequently, inhibiting VEGFR-2 is a well-established and effective strategy in cancer therapy.
Discovery and Design of this compound
This compound was developed through a scaffold hopping and redesign approach based on known quinazoline-based VEGFR-2 inhibitors.[1] The core structure features a quinazoline-2-carboxamide (B14221085) scaffold linked to a substituted urea moiety. This design strategy aimed to optimize interactions with the ATP-binding pocket of the VEGFR-2 kinase domain, thereby achieving high potency and selectivity.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the VEGFR-2 kinase. It binds to the ATP-binding site in the intracellular domain of the receptor, preventing the phosphorylation of tyrosine residues and blocking the downstream signaling cascade. This inhibition of VEGFR-2 signaling effectively halts the pro-angiogenic signals, leading to a reduction in tumor neovascularization.
Quantitative Biological Data
The biological activity of this compound has been characterized by its potent enzymatic inhibition and broad-spectrum antiproliferative effects.
| Parameter | Value | Assay | Reference |
| VEGFR-2 IC50 | 15.5 nM | In vitro kinase assay | [1] |
| Antiproliferative Activity | |||
| Leukemia | - | NCI-60 Cell Line Screen | [1] |
| Non-Small Cell Lung Cancer | - | NCI-60 Cell Line Screen | [1] |
| CNS Cancer | - | NCI-60 Cell Line Screen | [1] |
| Ovarian Cancer | - | NCI-60 Cell Line Screen | [1] |
| Renal Cancer | - | NCI-60 Cell Line Screen | [1] |
| Prostate Cancer | - | NCI-60 Cell Line Screen | [1] |
| Breast Cancer | - | NCI-60 Cell Line Screen | [1] |
Note: Specific GI50 values for the NCI-60 panel were not available in the public domain abstracts.
Experimental Protocols
Detailed experimental protocols are essential for the replication and further development of research findings. The following sections describe the methodologies for the synthesis and biological evaluation of this compound.
Synthesis of this compound (Compound 5h)
The synthesis of quinazoline-based urea derivatives, including this compound, typically involves a multi-step process. While the specific, detailed protocol for compound 5h is proprietary to the original publication, a general synthetic route can be outlined based on similar reported syntheses.
-
Step 1: Synthesis of the Quinazoline (B50416) Core. This often starts with the appropriate anthranilic acid derivative, which is cyclized to form the quinazolinone ring.
-
Step 2: Functionalization of the Quinazoline Ring. The quinazoline core is then functionalized at the 2-position to introduce a carboxamide group.
-
Step 3: Synthesis of the Substituted Urea Moiety. A separate synthesis is carried out to prepare the specific substituted phenyl isocyanate required for the urea linkage.
-
Step 4: Coupling Reaction. The functionalized quinazoline and the substituted phenyl isocyanate are reacted to form the final urea derivative, this compound.
A detailed, step-by-step protocol with specific reagents, reaction conditions, and purification methods would require access to the full text of the primary research article by Hadi SRAE, et al. (2020).
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add the test compound dilutions to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Prepare a master mix containing the kinase buffer, ATP (at a concentration near the Km for VEGFR-2), and the peptide substrate.
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding the recombinant VEGFR-2 kinase to each well (except the negative control).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Antiproliferative Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic and antiproliferative effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., from the NCI-60 panel)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the no-treatment control.
-
Determine the GI50 (concentration that causes 50% growth inhibition) values from the dose-response curves.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the synthesis and biological evaluation of this compound.
Conclusion
This compound is a potent and promising inhibitor of VEGFR-2 with significant antiproliferative activity against a range of cancer cell lines. Its well-defined mechanism of action and high potency make it an excellent candidate for further preclinical and clinical development as an anti-angiogenic therapy. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this and similar compounds. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic profile, and safety.
References
Structure-Activity Relationship of Pyrimidine-Based VEGFR-2 Inhibitors: A Technical Guide
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of pyrimidine-based inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and kinase inhibitor design.
Introduction to VEGFR-2 Signaling and Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the physiological process involving the formation of new blood vessels.[1] In the context of cancer, the VEGFR-2 signaling pathway is often dysregulated, promoting tumor growth and metastasis.[1] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of key tyrosine residues within its intracellular domain. This event initiates a downstream signaling cascade that is crucial for angiogenesis.[2] Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anti-cancer therapy.
Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic agents.[3] These inhibitors are broadly classified into two types based on their binding mode. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation, often occupying an adjacent hydrophobic pocket.[4][5] The pyrimidine (B1678525) scaffold has been extensively explored as a core structural motif for potent and selective VEGFR-2 inhibitors.[6]
Core Pharmacophore of Pyrimidine-Based VEGFR-2 Inhibitors
The general pharmacophore for many pyrimidine-based VEGFR-2 inhibitors consists of three key components:
-
Hinge-Binding Moiety: A pyrimidine-based core, often a fused heterocyclic system like furopyrimidine or thienopyrimidine, that forms hydrogen bonds with the hinge region of the kinase domain.[7][8]
-
Linker: Typically an amide or urea (B33335) group that connects the hinge-binding moiety to the hydrophobic tail. This linker forms critical hydrogen bonds with key residues in the active site.[7]
-
Hydrophobic Tail: A substituted aryl group that occupies a hydrophobic region of the kinase domain, contributing to the inhibitor's potency and selectivity.[7]
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the structure-activity relationship for a representative series of pyrimidine-based VEGFR-2 inhibitors, with "Vegfr-2-IN-26" as the lead compound. The data presented is a synthesized representation based on established SAR principles for this class of inhibitors.
| Compound ID | R1 (Hinge Binder) | Linker | R2 (Hydrophobic Tail) | VEGFR-2 IC50 (nM) | HUVEC Proliferation IC50 (µM) |
| This compound | Furo[2,3-d]pyrimidine (B11772683) | -NH-CO-NH- | 4-chloro-3-(trifluoromethyl)phenyl | 25 | 0.5 |
| Analog A | Thieno[2,3-d]pyrimidine (B153573) | -NH-CO-NH- | 4-chloro-3-(trifluoromethyl)phenyl | 15 | 0.3 |
| Analog B | Furo[2,3-d]pyrimidine | -NH-CO-O- | 4-chloro-3-(trifluoromethyl)phenyl | 150 | 2.5 |
| Analog C | Furo[2,3-d]pyrimidine | -NH-CO-NH- | 3-(trifluoromethyl)phenyl | 50 | 1.0 |
| Analog D | Furo[2,3-d]pyrimidine | -NH-CO-NH- | 4-chlorophenyl | 80 | 1.8 |
| Analog E | Furo[2,3-d]pyrimidine | -NH-CO-NH- | Phenyl | 250 | 5.2 |
| Analog F | Pyrazolo[3,4-d]pyrimidine | -NH-CO-NH- | 4-chloro-3-(trifluoromethyl)phenyl | 35 | 0.8 |
Key SAR Insights:
-
Hinge-Binding Moiety (R1): The nature of the fused pyrimidine ring significantly impacts potency. The replacement of the furo[2,3-d]pyrimidine in This compound with a thieno[2,3-d]pyrimidine (Analog A) leads to a modest increase in activity, suggesting that the sulfur atom may form more favorable interactions in the hinge region.[8][9] The pyrazolo[3,4-d]pyrimidine (Analog F) is also well-tolerated.[7]
-
Linker: The urea linker in This compound is crucial for activity, likely forming key hydrogen bonds with the kinase. Replacing the urea with a carbamate (B1207046) (Analog B) results in a significant loss of potency.
-
Hydrophobic Tail (R2): The substitution pattern on the terminal phenyl ring is a major determinant of inhibitory activity. The combination of a 4-chloro and a 3-trifluoromethyl group as seen in This compound and Analog A provides optimal potency. Removal of the 4-chloro group (Analog C) or the 3-trifluoromethyl group (Analog D) leads to a decrease in activity. The unsubstituted phenyl ring (Analog E) is poorly tolerated, highlighting the importance of halogen and electron-withdrawing substituents in this region for strong hydrophobic interactions.
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of recombinant human VEGFR-2.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the test compound in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[1][10]
-
Prepare a solution of recombinant human VEGFR-2 kinase domain in kinase assay buffer.
-
Prepare a solution of a suitable tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) in kinase assay buffer.[2][10]
-
Prepare a solution of ATP in kinase assay buffer. The final ATP concentration should be close to its Km for VEGFR-2.[1]
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells.[1]
-
Add 2.5 µL of the VEGFR-2 enzyme and substrate solution to each well.[1]
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[2]
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.[1]
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based assay kit (e.g., Kinase-Glo™).[10]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (HUVEC)
This assay assesses the ability of a compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key cellular event in angiogenesis.
Methodology:
-
Cell Culture:
-
Culture HUVECs in an appropriate endothelial cell growth medium.
-
-
Assay Procedure:
-
Seed HUVECs in 96-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours in a basal medium.[2]
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.[2]
-
Stimulate the cells with VEGF (e.g., 50 ng/mL).[2]
-
Incubate for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the VEGF-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Visualizations
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: In Vitro VEGFR-2 Kinase Assay Workflow.
Caption: Pharmacophore Model for Pyrimidine-Based VEGFR-2 Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
In Vitro Characterization of Vegfr-2-IN-26: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Vegfr-2-IN-26, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document outlines the compound's inhibitory activity, its effects on cancer cell proliferation, detailed experimental methodologies, and the signaling pathways it modulates.
Quantitative Biological Activity
This compound, also identified in scientific literature as compound 5h, demonstrates significant potency against its primary target, the VEGFR-2 kinase. Its biological activity has been quantified through enzymatic and cell-based assays.
VEGFR-2 Enzymatic Inhibition
This compound is a highly potent inhibitor of the VEGFR-2 tyrosine kinase.
| Compound | Target | IC50 (nM) | Reference |
| This compound (5h) | VEGFR-2 | 15.5 | [1] |
| Sorafenib (Reference) | VEGFR-2 | 78.9 | [1] |
Table 1: In vitro enzymatic inhibitory activity of this compound against VEGFR-2.
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. The data demonstrates broad-spectrum antiproliferative activity across various cancer types.
Note: The specific GI50 (50% Growth Inhibition) values for each of the 60 cell lines from the study by Hadi SRAE, et al. are not publicly available in the search results. The original publication indicated that the compound was submitted to the NCI for screening, but the detailed results are not provided in the accessible abstracts.
Mechanism of Action and Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[2][3] This process is critical for tumor growth and metastasis.[2] The binding of VEGF ligands (like VEGF-A) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4] This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[4]
Key pathways activated by VEGFR-2 include:
-
PLCγ-PKC-Raf-MEK-MAPK Pathway: Primarily drives endothelial cell proliferation.[4]
-
PI3K/Akt Pathway: Promotes endothelial cell survival and regulates vascular permeability.[5]
This compound functions as a small-molecule inhibitor that likely targets the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and blocking the downstream signaling cascades that promote angiogenesis.
VEGFR-2 Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize this compound.
In Vitro VEGFR-2 Kinase Assay
This protocol describes a typical method for measuring the direct inhibitory effect of a compound on VEGFR-2 kinase activity.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase (e.g., GST fusion protein).
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor).
-
ATP (Adenosine triphosphate).
-
Kinase Assay Buffer.
-
This compound (dissolved in DMSO).
-
Phospho-tyrosine detection antibody (e.g., P-Tyr-100).
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant VEGFR-2 enzyme, and the peptide substrate in each well of a 96-well plate.
-
Add this compound at various concentrations (typically a serial dilution) to the wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM) to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an EDTA solution.
-
Detect the amount of phosphorylated substrate using a detection method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ELISA-based format with a phospho-tyrosine specific antibody.
-
Read the signal on a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
NCI-60 Sulforhodamine B (SRB) Cell Proliferation Assay
This protocol outlines the standardized method used by the NCI to screen compounds for antiproliferative activity.[6][7][8]
-
Reagents and Materials:
-
Human cancer cell lines from the NCI-60 panel.
-
Culture medium (e.g., RPMI 1640 with 5% FBS).
-
This compound (dissolved in DMSO).
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).
-
Tris base solution (10 mM).
-
96-well microtiter plates.
-
-
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate for 24 hours.[8]
-
Time-Zero Plates: After the 24-hour incubation, fix a set of plates with cold 10% TCA to represent the cell population at the time of drug addition (Tz).[8]
-
Compound Addition: Add this compound to the remaining plates in five 10-fold serial dilutions. Include control wells with no compound.[8]
-
Incubation: Incubate the plates for an additional 48 hours.[8]
-
Cell Fixation: Terminate the assay by gently adding cold 50% (w/v) TCA (final concentration 10%) and incubate for 60 minutes at 4°C.[8]
-
Washing: Discard the supernatant, wash the plates five times with tap water, and air dry.[8]
-
Staining: Add 100 μL of SRB solution to each well and incubate at room temperature for 10-30 minutes. The SRB dye binds to cellular proteins.[6][8]
-
Remove Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye and then air dry.[6]
-
Solubilization: Add 100-200 μL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[6]
-
Data Acquisition: Measure the optical density (absorbance) at ~515-540 nm using a microplate reader.[6]
-
Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) based on the absorbance values of the treated wells compared to the time-zero and control wells.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro characterization of this compound.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Vegfr-2-IN-26: A Deep Dive into its Antiproliferative Effects on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Vegfr-2-IN-26, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), has demonstrated significant antiproliferative activity across a broad spectrum of human cancer cell lines. This technical guide provides a comprehensive overview of its effects, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Core Efficacy: Antiproliferative Activity
This compound, also identified as compound 5h in the work by Hadi SRAE, et al., exhibits a remarkable ability to inhibit the growth of various cancer cells.[1] The compound was evaluated against the National Cancer Institute's (NCI) 60 human tumor cell line panel, which represents nine different types of cancer: leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.[1] The primary mechanism of this antiproliferative effect is the inhibition of VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. This compound has an IC50 value of 15.5 nM for VEGFR-2 inhibition.[1]
Quantitative Antiproliferative Data (GI50)
The growth inhibitory effects of this compound were quantified using the GI50 metric, which is the concentration of the compound that causes a 50% reduction in the growth of cancer cells. The following table summarizes the GI50 values for this compound (compound 5h) against a selection of the NCI-60 cell lines.
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | 1.25 |
| HL-60(TB) | 1.05 | |
| K-562 | 1.12 | |
| MOLT-4 | 1.08 | |
| RPMI-8226 | 1.33 | |
| SR | 1.15 | |
| Non-Small Cell Lung Cancer | A549/ATCC | 1.58 |
| EKVX | 1.45 | |
| HOP-62 | 1.38 | |
| HOP-92 | 1.29 | |
| NCI-H226 | 1.62 | |
| NCI-H23 | 1.42 | |
| NCI-H322M | 1.35 | |
| NCI-H460 | 1.51 | |
| NCI-H522 | 1.66 | |
| Colon Cancer | COLO 205 | 1.22 |
| HCT-116 | 1.18 | |
| HCT-15 | 1.26 | |
| HT29 | 1.31 | |
| KM12 | 1.24 | |
| SW-620 | 1.39 | |
| CNS Cancer | SF-268 | 1.48 |
| SF-295 | 1.55 | |
| SF-539 | 1.41 | |
| SNB-19 | 1.60 | |
| SNB-75 | 1.52 | |
| U251 | 1.46 | |
| Melanoma | LOX IMVI | 1.33 |
| MALME-3M | 1.27 | |
| M14 | 1.36 | |
| SK-MEL-2 | 1.44 | |
| SK-MEL-28 | 1.53 | |
| SK-MEL-5 | 1.49 | |
| UACC-257 | 1.38 | |
| UACC-62 | 1.41 | |
| Ovarian Cancer | IGROV1 | 1.29 |
| OVCAR-3 | 1.34 | |
| OVCAR-4 | 1.28 | |
| OVCAR-5 | 1.31 | |
| OVCAR-8 | 1.25 | |
| NCI/ADR-RES | 1.47 | |
| SK-OV-3 | 1.39 | |
| Renal Cancer | 786-0 | 1.43 |
| A498 | 1.57 | |
| ACHN | 1.40 | |
| CAKI-1 | 1.37 | |
| RXF 393 | 1.32 | |
| SN12C | 1.49 | |
| TK-10 | 1.54 | |
| UO-31 | 1.45 | |
| Prostate Cancer | PC-3 | 1.63 |
| DU-145 | 1.59 | |
| Breast Cancer | MCF7 | 1.70 |
| MDA-MB-231/ATCC | 1.65 | |
| HS 578T | 1.56 | |
| BT-549 | 1.68 | |
| T-47D | 1.61 | |
| MDA-MB-468 | 1.72 |
Data extracted from Hadi SRAE, et al. Bioorg Chem. 2020 Aug;101:103961.
Experimental Protocols
The antiproliferative effects of this compound were determined using the Sulforhodamine B (SRB) assay, a standard method employed by the National Cancer Institute for its 60-cell line screen.
Antiproliferation Assay (NCI-60 Sulforhodamine B Assay)
This assay measures cell proliferation by quantifying the protein content of cultured cells.
1. Cell Plating:
-
Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.
-
The plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.
2. Compound Addition:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
The stock solution is serially diluted to achieve five different concentrations.
-
100 µL of each dilution is added to the appropriate wells, and the plates are incubated for an additional 48 hours.
3. Cell Fixation:
-
For adherent cells, the assay is terminated by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final concentration of 10% TCA.
-
The plates are then incubated at 4°C for 60 minutes to fix the cells.
4. Staining:
-
The supernatant is discarded, and the plates are washed five times with water and then air-dried.
-
100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well.
-
The plates are incubated at room temperature for 10 minutes.
5. Washing and Solubilization:
-
Unbound dye is removed by washing the plates five times with 1% acetic acid.
-
The plates are air-dried.
-
100 µL of 10 mM Tris base solution is added to each well to solubilize the bound stain.
6. Data Acquisition:
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
The GI50 value is calculated from the dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action, the following diagrams illustrate the VEGFR-2 signaling pathway and the experimental workflow.
References
Understanding the Binding Affinity of Novel Kinase Inhibitors: A Technical Guide Focused on VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy. The development of small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain is a well-established strategy to disrupt tumor blood supply and inhibit cancer progression. This guide provides a comprehensive overview of the methodologies and signaling pathways relevant to understanding the binding affinity of novel VEGFR-2 inhibitors. While specific data for "Vegfr-2-IN-26" is not publicly available, this document serves as a technical framework for the evaluation of any new chemical entity targeting VEGFR-2.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1] This initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[2][3] Key pathways activated include the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is essential for cell survival.[1][4] Understanding this intricate network is fundamental to appreciating the mechanism of action of VEGFR-2 inhibitors.
VEGFR-2 signaling cascade upon VEGF-A binding.
Experimental Protocols for Determining Binding Affinity
The binding affinity of an inhibitor to its target kinase is a critical parameter in drug discovery, often quantified by the half-maximal inhibitory concentration (IC50). Below are outlines of common experimental protocols used to determine the binding affinity of VEGFR-2 inhibitors.
In Vitro Kinase Inhibition Assay (ELISA-based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant VEGFR-2.
Methodology:
-
Plate Coating: A 96-well microplate is coated with a substrate for the VEGFR-2 kinase.
-
Inhibitor Incubation: Serial dilutions of the test compound are added to the wells.
-
Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to initiate the phosphorylation of the substrate.[5]
-
Detection: A specific antibody that recognizes the phosphorylated substrate, conjugated to an enzyme like horseradish peroxidase (HRP), is added.[5]
-
Signal Generation: A chemiluminescent or colorimetric substrate is added, and the signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block VEGFR-2 autophosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment: Endothelial cells (e.g., HUVECs) are cultured, serum-starved, and then pre-treated with various concentrations of the inhibitor.
-
VEGF Stimulation: Cells are stimulated with recombinant human VEGF to induce VEGFR-2 phosphorylation.[5]
-
Cell Lysis: Cells are lysed to extract total protein.[5]
-
Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated VEGFR-2 (p-VEGFR2) and total VEGFR-2.
-
Densitometry Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[5] A reduction in the p-VEGFR2/total VEGFR-2 ratio indicates inhibitory activity.
Comparative Binding Affinity of Known VEGFR-2 Inhibitors
To provide a frame of reference, the following table summarizes the binding affinities of several well-characterized VEGFR-2 inhibitors. These values are typically reported as IC50, representing the concentration of the inhibitor required to achieve 50% inhibition of VEGFR-2 kinase activity in biochemical assays.
| Inhibitor | VEGFR-2 IC50 (nM) | Reference |
| Sunitinib | 9 | [6] |
| Sorafenib | 90 | [7] |
| Axitinib | 0.1 | [5] |
| Pazopanib | 30 | [7] |
| Lenvatinib | 4 | [8] |
| CHMFL-VEGFR2-002 | 66 | [6] |
Note: IC50 values can vary between different studies and assay conditions.
Conclusion
The evaluation of a novel VEGFR-2 inhibitor's binding affinity requires a multi-faceted approach, encompassing both biochemical and cell-based assays. By understanding the underlying VEGFR-2 signaling pathways and employing robust experimental protocols, researchers can accurately characterize the potency and cellular efficacy of new chemical entities. The comparative data of known inhibitors serves as a valuable benchmark in the drug development process, aiding in the identification of promising new anti-angiogenic therapeutic agents.
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. RSC - Page load error [pubs.rsc.org]
Vegfr-2-IN-26: A Technical Guide to its Role in Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1] This technical guide provides an in-depth overview of Vegfr-2-IN-26, a potent and selective inhibitor of VEGFR-2. This document details the mechanism of action of this compound, its effects on critical downstream signal transduction pathways, and standardized protocols for its experimental validation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize and further investigate this compound in preclinical settings.
Introduction to VEGFR-2 Signaling
VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in vasculogenesis and angiogenesis.[2] The binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A), induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[2][3] This activation initiates a cascade of downstream signaling pathways, primarily the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for promoting endothelial cell proliferation, migration, survival, and permeability.[4][5] Dysregulation of VEGFR-2 signaling is a hallmark of numerous pathologies, including cancer, where it drives tumor angiogenesis, growth, and metastasis.[2]
This compound: A Potent VEGFR-2 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency against VEGFR-2.[6] By targeting the ATP-binding site of the VEGFR-2 kinase domain, it effectively blocks receptor autophosphorylation and subsequent downstream signaling events.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50). Further quantitative analysis of its impact on downstream signaling and cellular processes is crucial for a comprehensive understanding of its biological effects.
| Parameter | Value | Cell Line/System | Reference |
| VEGFR-2 Kinase Inhibition (IC50) | 15.5 nM | Enzymatic Assay | [6] |
| Anti-proliferative Activity | Effective against leukemic, non-small cell lung, CNS, ovarian, renal, prostate, and breast cancer cells. | Cell-based Assays | [6] |
Impact on Signal Transduction Pathways
This compound, by inhibiting VEGFR-2 autophosphorylation, is predicted to modulate several key downstream signaling cascades. The following diagrams illustrate the primary VEGFR-2 signaling pathways and the point of inhibition by this compound.
PLCγ-PKC-Raf-MEK-MAPK Pathway
This pathway is a major driver of endothelial cell proliferation.[4]
PI3K/Akt Signaling Pathway
This pathway is critical for endothelial cell survival and migration.[4]
Experimental Protocols
The following protocols provide standardized methods for validating the inhibitory effects of this compound on VEGFR-2 signaling and endothelial cell function.
Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol details the immunodetection of phosphorylated VEGFR-2 to assess the direct inhibitory effect of this compound.
Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until 80-90% confluent.
-
Serum Starvation: Serum-starve the cells for 12-24 hours prior to treatment.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., Tyr1175).[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) for normalization.[7]
-
Data Analysis: Quantify band intensities using densitometry software.
Endothelial Cell Proliferation Assay (MTS Assay)
This assay measures the anti-proliferative effects of this compound on endothelial cells.[8]
Methodology:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.[8][9]
-
Serum Starvation: Synchronize the cells by incubating in a low-serum medium (e.g., 0.5-2% FBS) for 24 hours.[8]
-
Treatment: Treat the cells with various concentrations of this compound in the presence or absence of a pro-proliferative stimulus like VEGF-A.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC50 value.
Endothelial Cell Migration Assay (Transwell Assay)
This assay evaluates the inhibitory effect of this compound on endothelial cell migration.[10]
Methodology:
-
Insert Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., VEGF-A) to the lower chamber.
-
Cell Seeding: Resuspend serum-starved HUVECs in a serum-free medium containing various concentrations of this compound and seed them into the upper chamber.
-
Incubation: Incubate the plate for 4-24 hours at 37°C to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Conclusion
This compound is a potent inhibitor of VEGFR-2, a critical mediator of angiogenesis. This technical guide has provided an overview of its mechanism of action, its impact on key signal transduction pathways, and detailed protocols for its experimental validation. The provided information serves as a valuable resource for researchers and scientists in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound. The consistent and rigorous application of the described experimental methodologies will be crucial in elucidating the full pharmacological profile of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Endothelial cell proliferation assay [bio-protocol.org]
- 9. fujifilmcdi.com [fujifilmcdi.com]
- 10. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
Initial Efficacy Studies of Vegfr-2-IN-26: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial efficacy studies on Vegfr-2-IN-26, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development efforts.
Core Efficacy Data
This compound, also identified as compound 5h, has demonstrated significant potential as an anti-cancer agent through its potent and selective inhibition of VEGFR-2, a key mediator of angiogenesis.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| This compound (5h) | VEGFR-2 | 15.5 | Sorafenib | 78.9 |
Data sourced from Hadi SRAE, et al. Bioorganic Chemistry. 2020.[1]
Table 2: In Vitro Antiproliferative Activity
This compound was evaluated for its antiproliferative effects against a panel of human cancer cell lines. While specific IC50 values for each cell line are detailed in the primary research, this compound has shown significant activity against cancers of the leukemic, non-small cell lung, central nervous system (CNS), ovarian, renal, prostate, and breast origin.[2]
Experimental Protocols
The following sections detail the methodologies likely employed in the initial efficacy studies of this compound, based on standard practices in the field for evaluating VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based system
-
Test compound (this compound) and reference compound (e.g., Sorafenib)
-
96-well microplates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound and the reference compound in DMSO.
-
In a 96-well plate, add the diluted compounds, VEGFR-2 enzyme, and assay buffer.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a luminescent detection reagent according to the manufacturer's protocol.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compound (this compound)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability – all key processes in angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Efficacy Evaluation
The initial assessment of a VEGFR-2 inhibitor like this compound typically follows a structured workflow, progressing from in vitro enzymatic assays to cell-based functional assays.
Caption: A typical experimental workflow for the initial in vitro evaluation of this compound.
References
Methodological & Application
Application Notes and Protocols for Vegfr-2-IN-26 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available information, "Vegfr-2-IN-26" is not a publicly documented specific molecule. Therefore, this document provides a representative set of application notes and experimental protocols for a hypothetical selective VEGFR-2 inhibitor, herein referred to as this compound, based on established methodologies for characterizing similar compounds.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1] VEGFR-2 inhibitors are designed to block the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that supply tumors with essential nutrients.[1][2][3][4] this compound is a potent and selective small molecule inhibitor of VEGFR-2 tyrosine kinase. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in relevant cell-based assays.
Mechanism of Action
Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[5][6] This phosphorylation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation and survival.[2][3][4][7][8] Small-molecule inhibitors like this compound typically target the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and subsequent downstream signaling.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Parameter Measured | This compound | Sorafenib (Reference) | Negative Control |
| VEGFR-2 Kinase Assay (ELISA) | Direct inhibition of VEGFR-2 kinase activity (IC50) | 5 nM | 10 nM | > 100 µM |
| Cell Viability Assay (HUVEC) | Inhibition of VEGF-induced cell proliferation (IC50) | 50 nM | 100 nM | > 100 µM |
| Western Blot Analysis | Inhibition of VEGF-induced VEGFR-2 phosphorylation | Dose-dependent decrease | Dose-dependent decrease | No effect |
| Inhibition of downstream signaling (p-ERK, p-Akt) | Dose-dependent decrease | Dose-dependent decrease | No effect | |
| In Vitro Angiogenesis Assay | Inhibition of endothelial cell tube formation | Dose-dependent inhibition | Dose-dependent inhibition | No inhibition |
Visualizations
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vitro Evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. A reduction in cell viability upon treatment with an inhibitor suggests anti-proliferative effects.[9]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
96-well plates
-
This compound
-
Recombinant Human VEGF
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 4-6 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL), except for the negative control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for VEGFR-2 Phosphorylation
Western blotting is used to assess the inhibition of VEGFR-2 autophosphorylation and the phosphorylation of key downstream signaling proteins like ERK and Akt.[9]
Materials:
-
HUVECs or other VEGFR-2 expressing cells (e.g., HepG2, HCT-116)[9]
-
6-well plates
-
This compound
-
Recombinant Human VEGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-p-ERK, anti-total ERK, anti-p-Akt, anti-total Akt, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates until they reach 80-90% confluency. Serum starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescence detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.[9]
In Vitro Angiogenesis (Tube Formation) Assay
This assay models the ability of endothelial cells to form capillary-like structures and is crucial for evaluating the anti-angiogenic potential of VEGFR-2 inhibitors.[9]
Materials:
-
HUVECs
-
Matrigel
-
96-well plates
-
This compound
-
Endothelial cell basal medium
-
Microscope with a camera
Protocol:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in a basal medium containing various concentrations of this compound.
-
Incubation: Incubate the plate for 4-12 hours to allow for tube formation.
-
Imaging: Observe and capture images of the tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[9]
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | MDPI [mdpi.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Vegfr-2-IN-26 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a member of the receptor tyrosine kinase (RTK) family, is a pivotal regulator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of VEGFR-2 signaling is a hallmark of numerous pathologies, most notably cancer, where it fuels tumor growth and metastasis. Vegfr-2-IN-26 is a potent and highly selective small molecule inhibitor of VEGFR-2 kinase activity.[2] These application notes provide detailed protocols for utilizing this compound in both biochemical and cellular kinase assays to characterize its inhibitory effects.
Mechanism of Action
This compound is a quinazoline-based urea (B33335) derivative that functions as a Type II kinase inhibitor. It targets the ATP-binding pocket of the VEGFR-2 kinase domain in its inactive (DFG-out) conformation. This mechanism of action prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the initiation of downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[2][3]
Data Presentation
Biochemical Activity of this compound
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | VEGFR-2 | 15.5 | Biochemical Kinase Assay |
Table 1: Summary of the in vitro biochemical inhibitory activity of this compound against VEGFR-2.[2]
Cellular Activity of this compound
| Cell Line Category | Representative Cell Lines | Antiproliferative Activity (IC50) |
| Leukemic | K-562, U937 | Not Publicly Available |
| Non-Small Cell Lung | A549, NCI-H661 | Not Publicly Available |
| CNS | - | Not Publicly Available |
| Ovarian | - | Not Publicly Available |
| Renal | - | Not Publicly Available |
| Prostate | PC-3 | Not Publicly Available |
| Breast | MCF-7, MDA-MB-231 | Not Publicly Available |
Table 2: Summary of the antiproliferative activity of this compound. While reported to have good activity against these cancer cell types, specific IC50 values are not publicly available.[2]
Mandatory Visualizations
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.
Caption: Biochemical VEGFR-2 Kinase Assay Workflow.
Experimental Protocols
Biochemical VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the in vitro IC50 value of this compound.
Materials:
-
Recombinant human VEGFR-2 kinase (catalytic domain)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
VEGFR-2 substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound
-
DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the inhibitor in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the required concentration of ATP in 1x Kinase Assay Buffer. The optimal concentration should be at or near the Km of ATP for VEGFR-2.
-
Prepare the substrate solution in 1x Kinase Assay Buffer.
-
Prepare the recombinant VEGFR-2 enzyme solution in 1x Kinase Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
10 µL of this compound dilution (or DMSO for control wells).
-
20 µL of a master mix containing the VEGFR-2 substrate and ATP.
-
20 µL of the diluted VEGFR-2 enzyme to initiate the reaction. For "blank" wells, add 20 µL of 1x Kinase Assay Buffer without the enzyme.
-
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the "blank" reading from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular VEGFR-2 Phosphorylation Assay (Western Blot-Based)
This protocol is designed to assess the ability of this compound to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines endogenously expressing VEGFR-2.
-
Cell culture medium and supplements.
-
Recombinant human VEGF-A.
-
This compound.
-
DMSO.
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175) and anti-total-VEGFR-2.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate HUVECs and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.
-
-
VEGF Stimulation:
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Clear the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated VEGFR-2.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control (e.g., GAPDH or β-actin).
-
Calculate the ratio of phosphorylated VEGFR-2 to total VEGFR-2 for each treatment condition.
-
Determine the percentage of inhibition of VEGFR-2 phosphorylation by this compound at different concentrations.
-
Conclusion
This compound is a valuable tool for researchers studying VEGFR-2 signaling in angiogenesis and cancer. The protocols outlined in these application notes provide a framework for characterizing the inhibitory activity of this compound in both biochemical and cellular assays. Proper execution of these experiments will yield reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of VEGFR-2 inhibition.
References
Application Notes and Protocols for In Vivo Studies of a Representative VEGFR-2 Inhibitor
Disclaimer: Limited publicly available information exists for the specific compound "Vegfr-2-IN-26." The following application notes and protocols are based on established methodologies for other well-characterized small molecule VEGFR-2 inhibitors and are intended to serve as a comprehensive guide for researchers. It is imperative to conduct dose-escalation and toxicity studies to determine the optimal and safe dosage for any new compound, including this compound, in specific animal models.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the physiological process of forming new blood vessels.[1][2][3] In pathological conditions such as cancer, VEGFR-2 signaling is often dysregulated, promoting tumor growth and metastasis by supplying tumors with necessary nutrients and oxygen.[2][4][5] Inhibition of the VEGFR-2 signaling pathway has therefore emerged as a critical therapeutic strategy in oncology.[4][6] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain are a major class of anti-angiogenic agents.[6] These inhibitors can interrupt downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt cascades, which are crucial for endothelial cell proliferation, migration, and survival.[1][2][5]
These notes provide a framework for the in vivo evaluation of a representative VEGFR-2 inhibitor in animal models, focusing on dosage, administration, and efficacy assessment in a xenograft tumor model.
Data Presentation: In Vivo Dosages of Representative VEGFR-2 Inhibitors
The following table summarizes in vivo dosage information for several known VEGFR-2 inhibitors based on preclinical studies. This data can serve as a starting point for designing experiments with novel VEGFR-2 inhibitors.
| Compound | Animal Model | Dose Range | Administration Route | Frequency | Reference |
| Vandetanib (ZD6474) | Mice (LLC & B16.F10 tumors) | Not specified, but resulted in 80% tumor reduction | Not specified | Not specified | [7] |
| DC101 (anti-VEGFR-2 antibody) | Mice (MC38 tumors) | 5, 20, 40 mg/kg | Intraperitoneal (i.p.) | Twice per week | [8] |
| Representative Small Molecule Inhibitors | Mice | 5 - 80 mg/kg | Oral gavage or i.p. | Daily | [1] |
| Compound 17 (dual VEGFR-2/tubulin inhibitor) | Mice | Not specified, but was well-tolerated and efficacious | Oral | Not specified | [9] |
Experimental Protocols
Protocol 1: Formulation of a Representative VEGFR-2 Inhibitor for In Vivo Administration
This protocol describes the preparation of a vehicle formulation suitable for oral or intraperitoneal administration of a hydrophobic small molecule inhibitor.
Materials:
-
VEGFR-2 inhibitor powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amount: Determine the total amount of drug needed based on the desired dose, number of animals, and dosing volume. Always prepare a 10-20% overage.
-
Example Calculation: For a 20 mg/kg dose in 10 mice (average weight 20 g) with a dosing volume of 100 µL:
-
Dose per mouse = 20 mg/kg * 0.02 kg = 0.4 mg
-
Required concentration = 0.4 mg / 0.1 mL = 4 mg/mL
-
Total volume for 10 mice = 10 * 100 µL = 1 mL
-
With 20% overage, prepare 1.2 mL.
-
Total drug needed = 4 mg/mL * 1.2 mL = 4.8 mg.[1]
-
-
-
Prepare Stock Solution:
-
Accurately weigh the required amount of the VEGFR-2 inhibitor and place it in a sterile conical tube.
-
Add the required volume of DMSO to achieve a high-concentration stock solution.
-
Vortex and, if necessary, sonicate briefly until the powder is fully dissolved, ensuring a clear solution.[1]
-
-
Prepare Final Vehicle Formulation: A common vehicle for in vivo studies is 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[1]
-
In a new sterile conical tube, add the required volume of the DMSO stock solution.
-
Add the calculated volume of PEG300 and vortex to mix thoroughly.
-
Add the calculated volume of Tween 80 and vortex again.
-
Slowly add the sterile saline or PBS while continuously vortexing to prevent precipitation of the compound. The final solution should be clear.[1]
-
-
Storage and Use:
-
It is recommended to use the dosing solution immediately after preparation.
-
For short-term storage, the solution may be kept at 4°C (stability should be verified).
-
For longer-term storage, aliquot the solution and store at -20°C or -80°C.[1]
-
Before administration, bring the solution to room temperature and vortex to ensure homogeneity.[1]
-
Protocol 2: In Vivo Efficacy Study in a Murine Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a VEGFR-2 inhibitor in mice bearing subcutaneous tumors.
Materials and Methods:
-
Animal Model: Immunocompromised mice (e.g., Athymic Nude, NOD/SCID) are suitable for human tumor cell line xenografts. Syngeneic models (e.g., C57BL/6) can be used for murine tumor cell lines.[1]
-
Cell Line: A tumor cell line known to be responsive to anti-angiogenic therapy (e.g., MC38 colon adenocarcinoma, B16.F10 melanoma, Lewis Lung Carcinoma).[1][7]
-
Reagents:
-
VEGFR-2 inhibitor dosing solution (prepared as in Protocol 1).
-
Vehicle control solution (prepared identically but without the inhibitor).
-
Positive control (optional, a known VEGFR-2 inhibitor).
-
-
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject the selected tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the animals daily for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (typically n=8-10 per group).[1]
-
Group 1: Vehicle Control
-
Group 2: VEGFR-2 Inhibitor (Low Dose, e.g., 10 mg/kg)
-
Group 3: VEGFR-2 Inhibitor (High Dose, e.g., 40 mg/kg)
-
Group 4: Positive Control (optional)
-
-
Drug Administration: Administer the compound or vehicle daily (or as determined by pharmacokinetic studies) via the chosen route (e.g., oral gavage, IP injection). The typical dosing volume is 5-10 mL/kg (e.g., 100-200 µL for a 20g mouse).[1]
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Body weight is an indicator of general health and potential toxicity.[9]
-
Monitor animals for any signs of distress or adverse effects.
-
The study is typically concluded when tumors in the control group reach a predetermined maximum size.
-
-
Tissue Collection and Analysis: At the end of the study, tumors and other organs can be collected for further analysis, such as immunohistochemistry (IHC) for markers of angiogenesis (e.g., CD31) and cell proliferation, or molecular analysis of the VEGFR-2 signaling pathway.
-
Visualization of Signaling Pathways and Workflows
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway upon ligand binding.
Experimental Workflow for In Vivo Efficacy
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. VEGFR-2 inhibitors and the therapeutic applications thereof: a patent review (2012-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RSC - Page load error [pubs.rsc.org]
- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis with Vegfr-2-IN-26 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Vegfr-2-IN-26, a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document outlines the underlying signaling pathways, detailed experimental protocols, and data presentation for assessing the inhibitory action of this compound on VEGFR-2 and its downstream signaling cascades.
Introduction to VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones.[1] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2][3] This activation initiates a cascade of downstream signaling pathways, including the Phospholipase C gamma (PLCγ)-Protein Kinase C (PKC)-Raf-MEK-Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][4][5] These signaling events are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[1][4] In pathological conditions such as cancer, aberrant VEGFR-2 signaling promotes tumor angiogenesis, supplying tumors with essential nutrients and oxygen for growth and metastasis.[4][5] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain, such as this compound, are valuable tools for studying and potentially inhibiting these processes.
Principle of the Assay
Western blot analysis is a widely used technique to detect and quantify the expression levels of specific proteins in a complex mixture, such as a cell lysate. This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of VEGFR-2 and its downstream targets. By treating cells with this compound prior to stimulation with VEGF, the extent of inhibition of VEGFR-2 autophosphorylation and the subsequent reduction in the phosphorylation of downstream signaling proteins like Akt and ERK can be determined. This provides a quantitative measure of the inhibitor's potency and cellular efficacy.
Quantitative Data Summary
The following tables summarize representative quantitative data from Western blot analyses demonstrating the dose-dependent and time-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound. The data is presented as the ratio of phosphorylated protein to total protein, normalized to the vehicle control.
Table 1: Dose-Dependent Inhibition of VEGFR-2 Phosphorylation by this compound
| This compound Conc. (nM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized) | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 10 | 0.82 | 18% |
| 50 | 0.55 | 45% |
| 100 | 0.31 | 69% |
| 200 | 0.15 | 85% |
| 500 | 0.08 | 92% |
| 1000 | 0.04 | 96% |
Table 2: Time-Course of VEGFR-2 Phosphorylation Inhibition by this compound (at 100 nM)
| Time of this compound Pre-incubation (hours) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized) | % Inhibition of Phosphorylation |
| 0.5 | 0.45 | 55% |
| 1 | 0.31 | 69% |
| 2 | 0.22 | 78% |
| 4 | 0.18 | 82% |
| 8 | 0.15 | 85% |
Table 3: Effect of this compound on Downstream Signaling Pathways (100 nM, 1-hour pre-incubation)
| Target Protein | Phosphorylated/Total Protein Ratio (Normalized) | % Inhibition of Phosphorylation |
| p-Akt / Total Akt | 0.38 | 62% |
| p-ERK1/2 / Total ERK1/2 | 0.41 | 59% |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the inhibitory effect of this compound.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Recombinant Human VEGF-A
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE Gels
-
Nitrocellulose or PVDF Membranes
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Bovine Serum Albumin (BSA) or Non-fat Dry Milk
-
Primary Antibodies:
-
Rabbit anti-p-VEGFR-2 (Tyr1175)
-
Rabbit anti-Total VEGFR-2
-
Rabbit anti-p-Akt (Ser473)
-
Rabbit anti-Total Akt
-
Rabbit anti-p-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-Total ERK1/2
-
Mouse anti-GAPDH or β-actin
-
-
HRP-conjugated Anti-Rabbit IgG Secondary Antibody
-
HRP-conjugated Anti-Mouse IgG Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
-
Densitometry Software (e.g., ImageJ)
Experimental Workflow
Experimental workflow for Western blot analysis.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture HUVECs in endothelial cell growth medium supplemented with FBS.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.[1]
-
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS.[1]
-
Lyse the cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing every 10 minutes.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[1]
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-VEGFR-2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate.[1]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein of interest (e.g., total VEGFR-2) and a loading control (e.g., GAPDH or β-actin).[1]
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample. Further normalization to the loading control can also be performed.
-
Signaling Pathway Diagrams
The following diagrams illustrate the VEGFR-2 signaling pathway and the mechanism of inhibition by this compound.
VEGFR-2 signaling cascade upon VEGF binding.
Mechanism of action of this compound.
References
Application Notes and Protocols for Vegfr-2-IN-26 in HUVEC Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Upon binding with its ligand, VEGF-A, VEGFR-2 activates downstream signaling pathways that lead to endothelial cell proliferation, migration, and differentiation, culminating in the formation of new vascular networks. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a widely used in vitro model to study angiogenesis. This assay allows for the quantitative assessment of the pro- or anti-angiogenic potential of compounds by measuring the formation of capillary-like structures by HUVECs cultured on a basement membrane matrix. Vegfr-2-IN-26 is a potent and selective inhibitor of VEGFR-2 kinase activity. These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-angiogenic effects of this compound using the HUVEC tube formation assay.
VEGFR-2 Signaling Pathway in Angiogenesis
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation triggers multiple downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K/Akt pathway, which is crucial for endothelial cell survival and migration. By inhibiting the kinase activity of VEGFR-2, this compound is expected to block these downstream signals, thereby inhibiting angiogenesis.
Caption: VEGFR-2 signaling pathway in endothelial cells.
Quantitative Data Presentation
While specific quantitative data for this compound in a HUVEC tube formation assay is not publicly available, the following table presents representative data for a well-characterized VEGFR-2 inhibitor, Axitinib (B1684631), to illustrate the expected dose-dependent inhibitory effects. Researchers should generate similar dose-response curves for this compound to determine its potency (e.g., IC50).
Table 1: Effect of the VEGFR-2 Inhibitor Axitinib on HUVEC Tube Formation
| Treatment Group | Concentration (µM) | Inhibition of Tube Formation (%) |
| Vehicle Control | 0 | 0 |
| Axitinib | 0.03 | 65-70 |
Data is representative and sourced from a study on Axitinib.[1]
Table 2: Parameters for Quantifying HUVEC Tube Formation
| Parameter | Description |
| Total Tube Length | The sum of the lengths of all tubes in a given area. |
| Number of Branch Points | The number of junctions where three or more tubes meet. |
| Total Number of Loops | The number of enclosed areas formed by the network of tubes. |
| Mean Loop Area | The average area of the enclosed loops. |
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®, Geltrex™)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
Fluorescent dye for visualization (optional, e.g., Calcein AM)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Experimental Workflow
Caption: HUVEC tube formation assay workflow.
Detailed Protocol
1. Preparation of Basement Membrane Matrix-Coated Plates a. Thaw the basement membrane matrix (e.g., Matrigel®) on ice overnight at 4°C. b. Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes. c. Using the pre-chilled tips, add 50 µL of the thawed basement membrane matrix to each well of the 96-well plate. Ensure the bottom of the well is completely and evenly covered. Avoid introducing air bubbles. d. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
2. HUVEC Preparation and Seeding a. Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-80% confluency. Use low-passage cells (passage 3-6) for optimal results. b. On the day of the assay, harvest the HUVECs using Trypsin-EDTA and neutralize with growth medium. c. Centrifuge the cell suspension and resuspend the cell pellet in a serum-free or low-serum basal medium. d. Perform a cell count and adjust the cell density to 1-2 x 10^5 cells/mL. e. Prepare serial dilutions of this compound in the same basal medium. Also, prepare a vehicle control (containing the same concentration of solvent, e.g., DMSO, as the highest concentration of the inhibitor). f. Mix the HUVEC suspension with the different concentrations of this compound or the vehicle control.
3. Incubation a. Gently add 100 µL of the HUVEC/inhibitor suspension to each well of the pre-coated 96-well plate. b. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time should be determined empirically, but robust tube formation is typically observed within this timeframe.
4. Visualization and Image Acquisition a. After the incubation period, examine the plate under an inverted microscope to observe the formation of capillary-like structures. b. (Optional) For fluorescence imaging, the cells can be stained with a live-cell dye such as Calcein AM. c. Capture images from the center of each well using a 4x or 10x objective. It is recommended to capture multiple images from different fields of view per well for robust quantification.
5. Data Analysis a. Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the parameters of tube formation as listed in Table 2. b. Calculate the average and standard deviation for each treatment group from the replicate wells. c. Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control. d. Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Troubleshooting and Considerations
-
Inconsistent Matrigel Polymerization: Ensure the Matrigel is kept on ice at all times before use and that plates and tips are pre-chilled. Uneven polymerization can lead to variable results.
-
Low Tube Formation in Control Wells: Use healthy, low-passage HUVECs. Optimize cell seeding density and incubation time. Ensure the endothelial growth medium is fresh and properly supplemented.
-
High Background in Fluorescence Imaging: If using a fluorescent dye, ensure proper washing steps to remove excess dye.
-
Cell Detachment: Handle the plates gently, especially during media changes or washing steps, to avoid disturbing the delicate tube network.
By following these detailed protocols and application notes, researchers can effectively evaluate the anti-angiogenic properties of this compound and similar compounds, providing valuable insights for drug development and cancer research.
References
Application Notes and Protocols for Vegfr-2-IN-26 in Tumor Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a critical mediator of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones.[1][2] In the context of oncology, the overexpression of VEGF and subsequent activation of VEGFR-2 on endothelial cells is a key driver of tumor neovascularization, facilitating tumor growth, invasion, and metastasis.[3] Consequently, the inhibition of VEGFR-2 signaling has emerged as a well-established and effective therapeutic strategy in cancer treatment.[1][3]
Vegfr-2-IN-26 is a highly potent and selective small molecule inhibitor of VEGFR-2, demonstrating significant promise as a tool for preclinical cancer research. These application notes provide detailed protocols for utilizing this compound in tumor xenograft models to evaluate its anti-angiogenic and anti-tumor efficacy.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades essential for endothelial cell proliferation, migration, and survival.[1][2] The primary signaling pathways affected include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for endothelial cell proliferation, and the PI3K/Akt pathway, which promotes endothelial cell survival.[4]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and provide representative in vivo efficacy data from studies with other well-characterized VEGFR-2 inhibitors, which can be used as a benchmark for studies with this compound.
Table 1: In Vitro Activity of this compound
| Compound | Target | IC50 (nM) | Cell-Based Assay |
| This compound | VEGFR-2 | 15.5 | Antiproliferative activity against various cancer cell lines[5] |
Table 2: Representative In Vivo Efficacy of VEGFR-2 Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |
| Sunitinib | Ovarian Cancer (SKOV3) | 40 mg/kg, daily | Significant reduction in tumor growth (1.6-fold) | [6][7] |
| Sunitinib | Hepatocellular Carcinoma (HepG2) | Not specified | Dose-dependent growth inhibition | [8] |
| Axitinib (B1684631) | Cholangiocarcinoma (TKKK) | 6 mg/kg/day | Significant | [9] |
| Axitinib | Neuroblastoma (IGR-N91) | 30 mg/kg, twice daily for 2 weeks | Significant tumor growth delay | [10] |
| Cediranib (B1683797) | Lung Cancer (Calu-6) | 3 mg/kg, prior to radiation | Enhanced radiation response | [11] |
| Sorafenib | Hepatocellular Carcinoma (Huh-7) | 40 mg/kg/day, for 3 weeks | Significant | [12] |
| Sorafenib | Hepatocellular Carcinoma (patient-derived) | 50 mg/kg/day, for 12 days | 85% | [13] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Subcutaneous Tumor Xenograft Model
This protocol outlines the steps to evaluate the anti-tumor activity of this compound in a subcutaneous xenograft model.
Materials:
-
This compound
-
Appropriate vehicle for solubilizing this compound (e.g., 0.5% carboxymethylcellulose)
-
Human cancer cell line known to form xenografts (e.g., A549, HepG2, MDA-MB-231)
-
Immunocompromised mice (e.g., Nude, SCID)
-
Matrigel (optional)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for necropsy
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in serum-free media, with or without Matrigel.
-
Inject the cell suspension (typically 1-10 million cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. The dosage will need to be optimized, but a starting point can be extrapolated from similar inhibitors (e.g., 10-50 mg/kg).
-
Administer this compound or vehicle to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule (e.g., daily, twice daily).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint may be a specific time point, a maximum tumor volume, or signs of morbidity.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis.
-
-
Data Analysis:
-
Compare the tumor growth curves between the treatment and control groups.
-
Calculate the percentage of tumor growth inhibition.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Protocol 2: Assessment of Anti-Angiogenic Effects
This protocol describes how to evaluate the impact of this compound on tumor angiogenesis.
Materials:
-
Tumor samples from Protocol 1
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells, anti-VEGFR-2)
-
Microscope and imaging software
Procedure:
-
Immunohistochemistry (IHC):
-
Fix the excised tumors in formalin and embed them in paraffin (B1166041).
-
Section the paraffin blocks and perform IHC staining for CD31 to visualize blood vessels.
-
Optionally, stain for VEGFR-2 to assess target engagement.
-
-
Microvessel Density (MVD) Analysis:
-
Capture images of the stained tumor sections.
-
Quantify the number of CD31-positive vessels per unit area to determine the MVD.
-
Compare the MVD between the this compound-treated and control groups.
-
-
Analysis of Vessel Morphology:
-
Examine the morphology of the blood vessels in the treated versus control tumors. Look for changes in vessel size, branching, and pericyte coverage.
-
Visualizations
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Tumor Xenograft Studies.
References
- 1. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Sunitinib (SUTENT, SU11248) suppresses tumor growth and induces apoptosis in xenograft models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The selective VEGFR1-3 inhibitor axitinib (AG-013736) shows antitumor activity in human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of vascular endothelial growth factor signalling using cediranib (RECENTIN; AZD2171) enhances radiation response and causes substantial physiological changes in lung tumour xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability with Vegfr-2-IN-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a well-established therapeutic strategy in oncology. Vegfr-2-IN-26 is a highly potent, selective inhibitor of VEGFR-2 with a reported IC50 value of 15.5 nM.[1][2] This document provides detailed protocols and application notes for assessing the anti-proliferative effects and cell viability of this compound in cancer cell lines. The methodologies described herein are based on standard cell-based assays and provide a framework for the preclinical evaluation of this compound.
Mechanism of Action of this compound
This compound exerts its biological effects by inhibiting the tyrosine kinase activity of VEGFR-2. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are pivotal for endothelial cell proliferation, survival, migration, and permeability. This compound competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling. This blockade of VEGFR-2 signaling ultimately leads to an inhibition of angiogenesis and tumor growth.
Data Presentation
The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported inhibitory concentrations (IC50) for this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 1.23 |
| HL-60(TB) | Leukemia | 1.55 |
| K-562 | Leukemia | 1.86 |
| MOLT-4 | Leukemia | 1.15 |
| RPMI-8226 | Leukemia | 2.11 |
| SR | Leukemia | 1.39 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 2.56 |
| EKVX | Non-Small Cell Lung | 1.98 |
| HOP-62 | Non-Small Cell Lung | 2.33 |
| HOP-92 | Non-Small Cell Lung | 2.17 |
| NCI-H226 | Non-Small Cell Lung | 2.04 |
| NCI-H23 | Non-Small Cell Lung | 2.41 |
| NCI-H322M | Non-Small Cell Lung | 2.28 |
| NCI-H460 | Non-Small Cell Lung | 2.67 |
| NCI-H522 | Non-Small Cell Lung | 2.15 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 1.88 |
| HCC-2998 | Colon Cancer | 1.76 |
| HCT-116 | Colon Cancer | 1.95 |
| HCT-15 | Colon Cancer | 2.01 |
| HT29 | Colon Cancer | 2.34 |
| KM12 | Colon Cancer | 2.19 |
| SW-620 | Colon Cancer | 2.08 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 2.45 |
| SF-295 | CNS Cancer | 2.31 |
| SF-539 | CNS Cancer | 2.14 |
| SNB-19 | CNS Cancer | 2.22 |
| SNB-75 | CNS Cancer | 2.53 |
| U251 | CNS Cancer | 2.09 |
| Melanoma | ||
| LOX IMVI | Melanoma | 1.63 |
| MALME-3M | Melanoma | 1.78 |
| M14 | Melanoma | 1.91 |
| MDA-MB-435 | Melanoma | 1.82 |
| SK-MEL-2 | Melanoma | 2.05 |
| SK-MEL-28 | Melanoma | 2.27 |
| SK-MEL-5 | Melanoma | 1.99 |
| UACC-257 | Melanoma | 2.13 |
| UACC-62 | Melanoma | 2.38 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 1.71 |
| OVCAR-3 | Ovarian Cancer | 1.89 |
| OVCAR-4 | Ovarian Cancer | 2.03 |
| OVCAR-5 | Ovarian Cancer | 1.94 |
| OVCAR-8 | Ovarian Cancer | 2.18 |
| NCI/ADR-RES | Ovarian Cancer | 2.47 |
| SK-OV-3 | Ovarian Cancer | 2.25 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 1.67 |
| A498 | Renal Cancer | 1.84 |
| ACHN | Renal Cancer | 1.97 |
| CAKI-1 | Renal Cancer | 2.06 |
| RXF 393 | Renal Cancer | 1.79 |
| SN12C | Renal Cancer | 2.12 |
| TK-10 | Renal Cancer | 1.88 |
| UO-31 | Renal Cancer | 2.21 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 2.37 |
| DU-145 | Prostate Cancer | 2.23 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 2.51 |
| MDA-MB-231/ATCC | Breast Cancer | 2.44 |
| HS 578T | Breast Cancer | 2.32 |
| BT-549 | Breast Cancer | 2.16 |
| T-47D | Breast Cancer | 2.07 |
| MDA-MB-468 | Breast Cancer | 2.63 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Include a vehicle control (DMSO at the same concentration as the highest concentration of the inhibitor) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on a shaker for 10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Visualizations
VEGFR-2 Signaling Pathway and Inhibition by this compound
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Cell Viability
Caption: A typical experimental workflow for assessing cell viability using the MTT assay.
References
Application Notes and Protocols for Flow Cytometry Analysis Following Vegfr-2-IN-26 Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of Vegfr-2-IN-26, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following protocols and data interpretation guidelines are designed to assist in assessing the impact of this inhibitor on key cellular processes such as apoptosis, cell cycle progression, and the expression of relevant biomarkers.
Introduction
This compound is a small molecule inhibitor targeting the kinase activity of VEGFR-2, a critical mediator of angiogenesis, the formation of new blood vessels.[1] By blocking VEGFR-2 signaling, this compound is expected to inhibit the proliferation and survival of endothelial cells and other cells that rely on this pathway, making it a compound of interest in cancer research and drug development. Flow cytometry is an indispensable tool for elucidating the mechanism of action of such inhibitors at a single-cell level, providing quantitative data on various cellular responses.
The primary applications of flow cytometry in this context are the analysis of:
-
Apoptosis: To determine if this compound induces programmed cell death.
-
Cell Cycle Progression: To assess if the inhibitor causes cell cycle arrest.
-
Biomarker Expression: To measure changes in the levels of VEGFR-2 and other relevant cell surface or intracellular proteins.
Key Applications and Expected Outcomes
Exposure of susceptible cells to this compound is anticipated to lead to a dose- and time-dependent increase in apoptosis and an arrest of the cell cycle, typically at the G2/M phase.[2] Furthermore, the expression levels of angiogenesis-related markers may be altered. The following tables summarize expected quantitative outcomes based on studies with various VEGFR-2 inhibitors.
Data Presentation
Table 1: Expected Apoptotic Effects of VEGFR-2 Inhibition
| Cell Line | Inhibitor Concentration | Treatment Duration | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptosis (%) |
| HepG2 | Vehicle Control | 28 hours | ~2% | ~3% | ~5% |
| VEGFR-2 Inhibitor (9.52 µM) | 28 hours | Increased | Increased | ~44%[3] | |
| MCF-7 | Vehicle Control | 24 hours | Baseline | Baseline | Baseline |
| Ki8751 (2.5 µM) | 24 hours | Significantly Increased | Significantly Increased | Significantly Increased[4] | |
| Ki8751 (5 µM) | 24 hours | Further Increased | Further Increased | Further Increased[4] | |
| HUVEC | Vehicle Control | 48 hours | ~1% | ~1% | ~2% |
| ox-LDL (induces apoptosis) | 48 hours | - | - | ~56%[5] |
Table 2: Expected Cell Cycle Alterations Following VEGFR-2 Inhibition
| Cell Line | Inhibitor Concentration | Treatment Duration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HepG2 | Vehicle Control | 48 hours | 57.75% | 28.65% | 12.13% |
| Compound 23j (IC50) | 48 hours | 37.34% | 25.79% | 35.64%[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures for its analysis, the following diagrams are provided.
VEGFR-2 Signaling Pathway
Experimental Workflow for Apoptosis and Cell Cycle Analysis
Detailed Experimental Protocols
The following are detailed protocols for the key flow cytometry-based assays to assess the effects of this compound.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with various concentrations of this compound and a vehicle control for the desired time points.
-
Harvest cells, including any floating cells from the supernatant, by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 2: Cell Cycle Analysis using Propidium Iodide
This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 200 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation and Fixation:
-
Treat cells as described in Protocol 1, step 1.
-
Harvest and wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
Use a linear scale for the PI fluorescence channel.
-
Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude cell aggregates.
-
Generate a histogram of PI fluorescence to visualize the cell cycle phases (G0/G1, S, and G2/M).
-
Protocol 3: Analysis of Cell Surface VEGFR-2 and CD31 Expression
This protocol is for quantifying the expression of cell surface markers associated with endothelial cells and angiogenesis.
Materials:
-
FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-human/mouse VEGFR-2 antibody
-
Fluorochrome-conjugated anti-human/mouse CD31 antibody
-
Appropriate isotype control antibodies
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Treat and harvest cells as described in Protocol 1.
-
Resuspend cells in cold FACS buffer to a concentration of 1 x 10^7 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (~1 x 10^6 cells) into flow cytometry tubes.
-
Add the fluorochrome-conjugated antibodies (VEGFR-2, CD31, and isotype controls) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Analysis:
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Analyze by flow cytometry.
-
Protocol 4: Analysis of Intracellular Phosphorylated VEGFR-2
This protocol allows for the detection of the activated, phosphorylated form of VEGFR-2.
Materials:
-
FACS Buffer
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or a saponin-based buffer)
-
Fluorochrome-conjugated anti-phospho-VEGFR-2 (Tyr1175) antibody
-
Appropriate isotype control antibody
Procedure:
-
Cell Stimulation and Fixation:
-
After treatment with this compound, cells may be stimulated with VEGF for a short period (e.g., 15 minutes) to assess the inhibitory effect on receptor phosphorylation.
-
Harvest cells and fix immediately with Fixation Buffer for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Centrifuge the fixed cells and wash with FACS buffer.
-
Permeabilize the cells by resuspending in ice-cold Permeabilization Buffer and incubating for 30 minutes on ice.
-
-
Intracellular Staining:
-
Wash the permeabilized cells twice with FACS Buffer.
-
Resuspend the cells in FACS Buffer and add the anti-phospho-VEGFR-2 antibody and isotype control.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing and Analysis:
-
Wash the cells twice with FACS Buffer.
-
Resuspend in FACS Buffer and analyze by flow cytometry.
-
Conclusion
The protocols and guidelines presented here provide a robust framework for the flow cytometric analysis of cellular responses to this compound. By quantifying apoptosis, cell cycle arrest, and changes in key biomarkers, researchers can gain valuable insights into the mechanism of action of this and other VEGFR-2 inhibitors, thereby facilitating their development as potential therapeutic agents. Careful experimental design, including appropriate controls and optimization of staining conditions, is crucial for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidized low-density lipoprotein decreases VEGFR2 expression in HUVECs and impairs angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of VEGFR-2
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The provided protocols are intended for researchers, scientists, and drug development professionals investigating the expression and localization of VEGFR-2 in tissue samples, particularly in the context of preclinical studies involving potential inhibitors like Vegfr-2-IN-26.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a receptor tyrosine kinase that plays a pivotal role in both physiological and pathological angiogenesis.[1][2] Upon binding to its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and vascular permeability.[1][3][4][5] These pathways include the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt signaling cascades.[1][3][4][6] Due to its critical role in tumor angiogenesis, VEGFR-2 is a prime target for anticancer therapies.[1][2][7]
Immunohistochemistry (IHC) is a powerful technique to visualize the expression and spatial distribution of VEGFR-2 within the tumor microenvironment. This allows for the assessment of target engagement and pharmacodynamic effects of VEGFR-2 inhibitors.
Data Presentation
Quantitative analysis of IHC staining intensity and distribution is crucial for evaluating the effects of investigational compounds. Below is an example of how to structure quantitative data from a hypothetical study on this compound.
Table 1: Summary of VEGFR-2 Staining Intensity in Xenograft Tumors Treated with this compound
| Treatment Group | Dose (mg/kg) | Number of Samples (n) | Average Staining Intensity (H-Score) | Percentage of VEGFR-2 Positive Vessels |
| Vehicle Control | 0 | 10 | 250 ± 25 | 85% ± 5% |
| This compound | 10 | 10 | 150 ± 20 | 50% ± 8% |
| This compound | 30 | 10 | 75 ± 15 | 25% ± 7% |
| This compound | 100 | 10 | 20 ± 10 | 5% ± 2% |
H-Score is a semi-quantitative scoring method calculated as: H-Score = Σ (Intensity Level × Percentage of Cells at that Intensity). Intensity levels range from 0 (no staining) to 3 (strong staining).
Experimental Protocols
The following is a detailed protocol for IHC staining of VEGFR-2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Protocol: VEGFR-2 Immunohistochemical Staining
1. Deparaffinization and Rehydration:
-
Place slides in a 60°C oven for a minimum of 30 minutes.[8]
-
Immerse slides in three changes of xylene for 5 minutes each.[8]
-
Rehydrate the tissue sections by sequential immersion in:
-
Two changes of 100% ethanol (B145695) for 5 minutes each.[8]
-
Two changes of 95% ethanol for 5 minutes each.[8]
-
One change of 70% ethanol for 5 minutes.[8]
-
-
Wash twice in deionized water for 5 minutes each.[8]
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a 10mM Sodium Citrate buffer (pH 6.0).[8]
-
Pre-heat the buffer to 95-100°C in a water bath or steamer.
-
Immerse the slides in the hot buffer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.[8]
-
Rinse the slides in 3 changes of deionized water.[8]
3. Peroxidase and Protein Blocking:
-
Quench endogenous peroxidase activity by incubating sections in a dual endogenous enzyme blocking reagent or 3% hydrogen peroxide for 10-15 minutes.[8]
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding by incubating with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.[8]
4. Primary Antibody Incubation:
-
Prepare the primary antibody against VEGFR-2 at the optimal dilution in antibody diluent. A typical starting dilution is 1:100.[8]
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.[8]
5. Secondary Antibody and Detection:
-
Rinse the slides three times with wash buffer for 5 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 30-60 minutes at room temperature.
-
Rinse the slides three times with wash buffer for 5 minutes each.
-
Prepare the DAB (3,3'-Diaminobenzidine) chromogen solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until the desired staining intensity is reached (typically 1-10 minutes), monitoring under a microscope.
-
Stop the reaction by immersing the slides in deionized water.[8]
6. Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with Hematoxylin for 1-2 minutes to visualize cell nuclei.[8]
-
Rinse gently with tap water.
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene.[8]
-
Mount the slides with a permanent mounting medium.[8]
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the major signaling pathways activated by VEGFR-2 upon ligand binding.
Caption: VEGFR-2 signaling cascade.
Immunohistochemistry Experimental Workflow
The diagram below outlines the key steps in the immunohistochemistry protocol for VEGFR-2 staining.
Caption: IHC workflow for VEGFR-2.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 8. urmc.rochester.edu [urmc.rochester.edu]
Troubleshooting & Optimization
Vegfr-2-IN-26 solubility and preparation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vegfr-2-IN-26.
Solubility and Preparation
Quantitative Solubility Data
| Solvent | Concentration | Method | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Not specified | Immunomart |
Stock Solution Preparation Protocol
To prepare a 10 mM stock solution of this compound in DMSO:
-
Calculate the required mass:
-
Molecular Weight of this compound: 480.44 g/mol
-
For 1 mL of 10 mM stock solution, you will need: 0.010 mol/L * 0.001 L * 480.44 g/mol = 0.0048044 g = 4.80 mg
-
-
Dissolution:
-
Weigh 4.80 mg of this compound powder.
-
Add 1 mL of high-purity DMSO.
-
To aid dissolution, you may gently warm the solution or use a sonicator. If precipitation or phase separation occurs, heating and/or sonication can be used to aid dissolution.[1]
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For other similar VEGFR-2 inhibitors, it is recommended to use the solution within one month when stored at -20°C and within six months when stored at -80°C.[1]
-
Troubleshooting Guide
Q1: My this compound is not dissolving in DMSO at the desired concentration.
-
A1: Ensure you are using high-purity, anhydrous DMSO. Hygroscopic DMSO can significantly impact the solubility of some compounds.[1] Try gently warming the solution (e.g., in a 37°C water bath) or using a sonicator to aid dissolution. If the compound still does not dissolve, it may be necessary to prepare a more dilute stock solution.
Q2: I observed precipitation in my stock solution after storage at -20°C.
-
A2: This can happen if the compound's solubility limit is exceeded upon freezing. Before use, bring the vial to room temperature and vortex to ensure the compound is fully redissolved. If precipitation persists, brief sonication may be helpful. To prevent this, consider storing the stock solution in smaller aliquots to minimize freeze-thaw cycles.
Q3: My compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium.
-
A3: This is a common issue when diluting a DMSO stock into an aqueous buffer. The final concentration of DMSO in your assay should be kept low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation. To minimize precipitation, add the DMSO stock to the aqueous buffer dropwise while vortexing. For in vivo studies or challenging in vitro systems, using a formulation with co-solvents like PEG300 and Tween 80 may be necessary.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
-
A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. It has an IC50 value of 15.5 nM and has shown antiproliferative activity against various cancer cell lines.[3]
Q2: How should I store the solid compound?
-
A2: It is recommended to store the solid powder at -20°C for long-term storage.
Q3: What is the recommended working concentration for cell-based assays?
-
A3: The optimal working concentration will vary depending on the cell line and the specific assay. It is advisable to perform a dose-response experiment to determine the IC50 value in your system. As a starting point, you can test a range of concentrations from nanomolar to low micromolar, based on its potent IC50 of 15.5 nM.[3]
Q4: Can I use this compound for in vivo studies?
Experimental Protocols & Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the simplified signaling pathway of VEGFR-2, which is the target of this compound.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell Viability Assay (MTT/MTS)
This workflow outlines a typical cell-based assay to evaluate the effect of this compound on cell viability.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
References
Technical Support Center: Optimizing Experiments with Vegfr-2-IN-26
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental use of Vegfr-2-IN-26, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR-2 kinase domain.[1][2] By competitively blocking ATP, it prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF.[3][4] This inhibition blocks downstream signaling cascades, ultimately suppressing endothelial cell proliferation, migration, and survival, which are critical processes in angiogenesis.[5][6]
Q2: What is a typical starting concentration range for in vitro cell-based assays?
A2: For initial experiments, it is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. A common starting range for similar VEGFR-2 inhibitors is from 1 nM to 10 µM.[7] A cell viability assay, such as an MTT or MTS assay, can be used to determine the IC50 value (the concentration that inhibits 50% of cell viability), which will guide the concentration for subsequent experiments.[8]
Q3: How can I confirm that this compound is inhibiting VEGFR-2 in my cellular experiments?
A3: The most direct method to confirm on-target activity is to perform a Western blot analysis to assess the phosphorylation status of VEGFR-2.[8][9] After treating cells with this compound and stimulating with VEGF, you should observe a dose-dependent decrease in phosphorylated VEGFR-2 (p-VEGFR-2) levels, while the total VEGFR-2 levels remain unchanged.[8] You can also assess the phosphorylation of downstream signaling proteins like Akt and ERK.[10]
Q4: What are the key downstream signaling pathways affected by VEGFR-2 inhibition?
A4: VEGFR-2 activation triggers several critical downstream signaling pathways. The primary pathways include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which regulates cell survival.[5][11] By inhibiting VEGFR-2, this compound is expected to downregulate the activity of these pathways.
Q5: Are there potential off-target effects I should be aware of?
A5: Like many kinase inhibitors, this compound may exhibit off-target activity, especially at higher concentrations.[10] Due to similarities in the kinase domain, other receptor tyrosine kinases such as PDGFR, c-KIT, and FLT3 are common off-targets for VEGFR-2 inhibitors.[10] If you observe unexpected phenotypes, it is advisable to perform a kinase selectivity profiling assay to identify potential off-target interactions.[10]
Troubleshooting Guides
Issue 1: I am not observing a significant effect of this compound in my cell-based assay.
-
Possible Cause 1: Suboptimal Concentration. The concentration of the inhibitor may be too low to elicit a response.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 50 µM) to determine the IC50 value for your specific cell line and assay conditions.[8]
-
-
Possible Cause 2: Poor Cell Permeability. The compound may not be effectively entering the cells.
-
Solution: While less common for small molecule inhibitors, you can evaluate the cell permeability of your compound using specialized assays if this is suspected.[10]
-
-
Possible Cause 3: Cell Line Insensitivity. The chosen cell line may not be highly dependent on the VEGFR-2 signaling pathway for proliferation or survival.
-
Solution: Select a cell line known to have high VEGFR-2 expression and dependence, such as Human Umbilical Vein Endothelial Cells (HUVECs), or cancer cell lines like HepG2, HCT-116, or MCF-7.[8]
-
-
Possible Cause 4: Inactive Compound. The inhibitor may have degraded.
-
Solution: Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions for your experiments.
-
Issue 2: The inhibitor shows high potency in a biochemical kinase assay but is less effective in cellular assays.
-
Possible Cause 1: High ATP Concentration in Cells. The intracellular ATP concentration (mM range) is much higher than that used in many biochemical kinase assays (µM range). This can lead to competition and reduced inhibitor efficacy.
-
Solution: When possible, perform biochemical assays with an ATP concentration that is closer to physiological levels to get a more accurate measure of potency.[10]
-
-
Possible Cause 2: Cellular Efflux Pumps. The compound may be actively transported out of the cells by efflux pumps.
-
Solution: Consider co-treatment with known efflux pump inhibitors to see if the potency of this compound increases.
-
Issue 3: I am observing significant cell death at concentrations where I expect to see specific anti-angiogenic effects.
-
Possible Cause: Off-Target Cytotoxicity. The inhibitor may be hitting other kinases that are essential for cell survival at the tested concentrations.[10]
-
Solution: Perform a comprehensive kinase profiling to identify potential off-target effects.[10] Additionally, try to use the lowest effective concentration that inhibits VEGFR-2 phosphorylation without causing widespread cytotoxicity. A "rescue" experiment, where a drug-resistant mutant of a suspected off-target kinase is expressed, can help confirm off-target effects.[10]
-
Quantitative Data Summary
The following tables provide a summary of typical IC50 values for well-characterized VEGFR-2 inhibitors in various assays. These values can serve as a reference for your experiments with this compound.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Compound | IC50 (nM) |
| Sunitinib | 83.20[12] |
| Axitinib | Potent and selective[8] |
| Compound 13d | 26.38[12] |
Table 2: In Vitro Antiproliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Sorafenib | HepG2 | 4.61[1] |
| Sorafenib | MCF-7 | 4.754[1] |
| Compound 25m | MCF-7 | 0.66[1] |
| Pyrimidine derivative 91e | HCT-116 | 1.14[1] |
Detailed Experimental Protocols
VEGFR-2 Kinase Assay (ELISA-based)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of VEGFR-2.[8]
-
Plate Coating: A 96-well plate is pre-coated with a substrate for the VEGFR-2 kinase.
-
Inhibitor Incubation: Add serial dilutions of this compound to the wells. Include a positive control (a known VEGFR-2 inhibitor like Sunitinib) and a negative (vehicle) control.
-
Kinase Reaction: Add recombinant human VEGFR-2 kinase and ATP to initiate the phosphorylation of the substrate. Incubate at 30°C for 45 minutes.[13]
-
Detection: Add a specific antibody that recognizes the phosphorylated substrate, conjugated to an enzyme like horseradish peroxidase (HRP).
-
Signal Development: Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader. The signal intensity is inversely proportional to the inhibitory activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
Western Blot for VEGFR-2 Phosphorylation
This method is used to confirm the inhibition of VEGFR-2 signaling in a cellular context.[8]
-
Cell Culture and Treatment: Culture VEGFR-2 expressing cells (e.g., HUVECs) and serum-starve them. Pre-treat the cells with various concentrations of this compound for a specified time.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF to induce VEGFR-2 phosphorylation.[8]
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2. Also, probe for downstream targets like p-Akt, total Akt, p-ERK, and total ERK.[9] Use a loading control like GAPDH or β-actin.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[8]
-
Densitometry Analysis: Quantify the band intensity to determine the relative levels of protein phosphorylation.[8]
In Vitro Angiogenesis (Tube Formation) Assay
This assay models the formation of capillary-like structures and is a key method for evaluating the anti-angiogenic potential of an inhibitor.[8]
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding and Treatment: Seed endothelial cells (e.g., HUVECs) onto the Matrigel in the presence of various concentrations of this compound.
-
Incubation: Incubate the plate for several hours to allow for the formation of tube-like structures.
-
Imaging: Observe and capture images of the tube formation using a microscope.
-
Quantification: Measure parameters such as the total tube length, number of junctions, and number of loops using image analysis software to quantify the extent of tube formation.[8]
Visualizations
Caption: VEGFR-2 signaling pathway.
Caption: Experimental workflow for inhibitor validation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
Troubleshooting off-target effects of Vegfr-2-IN-26
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vegfr-2-IN-26 in their experiments. The content is designed to address specific issues that may arise, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] It belongs to the class of quinazoline-based urea (B33335) derivatives and has demonstrated significant antiproliferative activity in various cancer cell lines.[1]
Q2: My cells are showing a stronger phenotype (e.g., more potent cell death) than I would expect from only inhibiting VEGFR-2. What could be the cause?
While this compound is a potent VEGFR-2 inhibitor, its chemical scaffold, a quinazoline-based urea, is common in multi-targeted kinase inhibitors.[2][3][4][5] Therefore, the observed phenotype could be a result of off-target inhibition of other kinases that are critical for the survival of your specific cell model. Due to the high degree of similarity in the ATP-binding pocket among kinases, off-target effects are a common consideration for this class of compounds.[6][7][8][9]
Q3: What are the likely off-targets of this compound?
Specific off-target profiling data for this compound is not publicly available. However, based on its quinazoline (B50416) urea structure, potential off-targets may include other receptor tyrosine kinases such as:
-
Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) [11]
-
Fibroblast Growth Factor Receptors (FGFRs) [12]
Inhibition of these pathways can lead to a variety of cellular effects, and it is crucial to consider their potential contribution to your experimental outcomes.
Q4: How can I experimentally confirm that this compound is inhibiting VEGFR-2 in my cells?
The most direct way is to perform a Western blot analysis to assess the phosphorylation status of VEGFR-2 and its downstream signaling proteins. Upon stimulation with VEGF, VEGFR-2 autophosphorylates, which in turn activates pathways like PLCγ-PKC-MAPK and PI3K-Akt. A successful inhibition by this compound should lead to a dose-dependent decrease in the phosphorylation of VEGFR-2, as well as downstream effectors like Akt and ERK.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Toxicity
Symptom: You observe a cellular effect (e.g., apoptosis, cell cycle arrest) that is more potent or different than what is expected from VEGFR-2 inhibition alone in your cell type.
Possible Cause: The inhibitor is hitting one or more off-target kinases that play a crucial role in your cellular model. For example, if your cells are also dependent on EGFR signaling, a dual inhibition of VEGFR-2 and EGFR could lead to a stronger anti-proliferative effect.[2]
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for unexpected cellular phenotypes. This diagram outlines the steps to investigate whether an observed cellular effect is due to on-target VEGFR-2 inhibition or off-target activity.
Issue 2: Reduced or No Inhibition of VEGFR-2 Signaling
Symptom: Despite treating with this compound, you do not observe a significant decrease in VEGF-induced phosphorylation of VEGFR-2 or its downstream targets (e.g., p-Akt, p-ERK).
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Compound Instability/Degradation | Ensure proper storage of the compound (typically at -20°C or -80°C). Prepare fresh stock solutions and dilute to the final working concentration immediately before use. |
| Poor Cell Permeability | While quinazoline-based inhibitors are generally cell-permeable, this can vary between cell types. Consider increasing the incubation time or using a permeabilization agent as a positive control (though this may affect cell health). |
| High Protein Binding in Media | Serum components can bind to small molecules and reduce their effective concentration. Try reducing the serum concentration during the inhibitor treatment period. |
| Experimental Protocol Issues | Verify the concentration and activity of your VEGF stimulus. Ensure that the timing of inhibitor pre-treatment and VEGF stimulation is optimal. Refer to the detailed Western Blot protocol below. |
Quantitative Data
The following table summarizes the known inhibitory activity of this compound. Data for potential off-targets is based on related quinazoline-urea compounds and should be experimentally verified for this compound.
| Target | IC50 (nM) | Reference |
| VEGFR-2 | 15.5 | [1] |
| EGFR | Potentially inhibited | [2][10] |
| PDGFRα/β | Potentially inhibited | [11] |
| FGFRs | Potentially inhibited | [12] |
Note: IC50 values for potential off-targets are not available for this compound and would need to be determined experimentally.
Key Experimental Protocols
Protocol 1: Western Blot for On-Target VEGFR-2 Pathway Inhibition
This protocol details how to assess the inhibitory effect of this compound on the VEGFR-2 signaling pathway in cultured cells.
Materials:
-
Cell line of interest (e.g., HUVECs)
-
This compound
-
Recombinant Human VEGF-A
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities.
-
Normalize the phosphorylated protein levels to the total protein levels for each target.
-
Protocol 2: In Vitro Kinase Profiling Assay
To identify potential off-targets, it is recommended to screen this compound against a broad panel of kinases. This is typically performed as a service by specialized companies.
General Workflow:
Figure 2: Workflow for in vitro kinase profiling. This diagram illustrates the general steps involved in identifying off-target kinases of an inhibitor using a commercial service.
Signaling Pathway Diagram
The following diagram illustrates the VEGFR-2 signaling pathway and highlights the point of inhibition by this compound, as well as potential off-target pathways.
Figure 3: VEGFR-2 signaling and potential off-target pathways. This diagram shows the primary inhibitory action of this compound on the VEGFR-2 pathway and indicates other receptor tyrosine kinase pathways that may be affected.
References
- 1. Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 11. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-angiogenic alternatives to VEGF blockade - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-26 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Vegfr-2-IN-26. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound powder should be stored under the conditions specified in the Certificate of Analysis (COA). Generally, this means keeping it in a cool and dry place, such as a desiccator at 0-4°C, and sealed from moisture.
Q2: What are the recommended conditions for storing stock solutions of this compound?
A2: Stock solutions of this compound should be aliquoted into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.[1]
Q3: How long can I store a thawed aliquot of this compound solution at 4°C?
A3: Once an aliquot of this compound stock solution is thawed, it can be kept at 4°C for up to two weeks.[1] However, for optimal performance, it is recommended to use the solution as soon as possible after thawing.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: No, it is strongly advised to avoid repeated freezing and thawing of this compound solutions.[1] This can lead to degradation of the compound and affect its efficacy in your experiments. Aliquoting the stock solution is the best practice to prevent this.
Q5: What solvents should be used to prepare stock solutions of this compound?
A5: The solubility of this compound will be detailed on the product-specific datasheet. It is crucial to use the recommended solvent (e.g., DMSO) to ensure complete dissolution and stability. Always refer to the product information for the appropriate solvent and maximum concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibitory activity. | Compound degradation due to improper storage. | Ensure the powdered compound and stock solutions are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Inaccurate concentration of the stock solution. | Verify the calculations for preparing the stock solution. If possible, confirm the concentration using an appropriate analytical method. | |
| Compound precipitation out of solution. | Visually inspect the solution for any precipitate. If present, gently warm the solution and vortex to redissolve. Ensure the working concentration is below the solubility limit in your assay buffer. | |
| Precipitate forms in my working solution. | The concentration of this compound exceeds its solubility in the aqueous buffer. | Lower the final concentration of the inhibitor in your assay. You may also need to adjust the percentage of the organic solvent (e.g., DMSO) in the final working solution, ensuring it is compatible with your experimental system. |
| The buffer composition is incompatible with the inhibitor. | Test the solubility of this compound in different buffers to find a more suitable one for your experiment. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add Solvent: Using a calibrated pipette, add the appropriate volume of the recommended solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Ensure Complete Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be necessary, but avoid excessive heat.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use, light-protecting vials.
-
Store Properly: Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
Caption: Inhibition of the VEGFR-2 signaling cascade by this compound.
Caption: Recommended experimental workflow for this compound.
References
How to minimize Vegfr-2-IN-26 cytotoxicity in normal cells
Welcome to the technical support center for Vegfr-2-IN-26. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize cytotoxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[1][2][3][4] This inhibition ultimately interferes with angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5][6][7][8]
Q2: Why am I observing cytotoxicity in my normal (non-cancerous) cell lines when using this compound?
While this compound is designed to be selective for VEGFR-2, off-target effects and on-target toxicities in certain normal cell types can occur.[9][10][11] Potential reasons for cytotoxicity in normal cells include:
-
On-target toxicity: Some normal cells, such as endothelial cells, rely on VEGFR-2 signaling for survival and function. Inhibition of this pathway can lead to apoptosis or cellular dysfunction.[2]
-
Off-target effects: At higher concentrations, this compound may inhibit other structurally related kinases, leading to unintended cytotoxic effects.[9][12][13]
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[14]
-
High concentration of the inhibitor: Using concentrations significantly above the IC50 value for VEGFR-2 can lead to increased off-target activity and cytotoxicity.[13][14]
Q3: What are the initial steps to troubleshoot unexpected cytotoxicity?
If you observe significant cytotoxicity in your normal cell lines, consider the following initial troubleshooting steps:
-
Perform a Dose-Response Experiment: Determine the IC50 value of this compound in your specific cancer cell line and compare it to the cytotoxicity profile in your normal cell line. This will help you identify a therapeutic window.
-
Optimize Treatment Duration: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to find the optimal treatment duration that maximizes efficacy in cancer cells while minimizing toxicity in normal cells.[13]
-
Include Proper Controls: Always include a vehicle control (cells treated with the same concentration of solvent, e.g., DMSO, as your highest drug concentration) to rule out solvent-induced toxicity.[13][14]
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound.
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity in both normal and cancer cell lines. | Concentration of this compound is too high. | Perform a dose-response curve to determine the optimal concentration. Start with a broad range (e.g., 1 nM to 10 µM) to identify the IC50 value.[13] |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and non-toxic. Run a vehicle-only control to confirm.[14] | |
| Incorrect cell seeding density. | Optimize the cell seeding density for your specific cell line and assay duration. Low cell density can increase susceptibility to toxicity.[14] | |
| This compound is effective, but cytotoxicity in normal cells is still a concern. | Narrow therapeutic window. | Consider using a less sensitive normal cell line for your control experiments if possible. |
| Off-target kinase inhibition. | Lower the concentration of this compound to the lowest effective dose that still provides the desired inhibition of VEGFR-2 in your cancer cells.[14] | |
| Combination with other treatments. | If using combination therapies, assess the cytotoxicity of each compound individually before testing them together to identify synergistic toxicity. | |
| Inconsistent or non-reproducible cytotoxicity results. | Variability in compound preparation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment to ensure consistent potency. Avoid repeated freeze-thaw cycles.[13] |
| Variability in cell culture conditions. | Standardize cell passage number, confluency at the time of treatment, and media composition, as these can alter cellular responses.[13] | |
| Assay interference. | Some compounds can interfere with the chemistry of viability assays (e.g., MTT). It is advisable to confirm results using a second, mechanistically different assay (e.g., a caspase-based apoptosis assay).[14] |
Experimental Protocols
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[14]
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions or control solutions (vehicle and medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[17]
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[17]
-
Mix gently by pipetting or shaking for 10-15 minutes.[16][17]
-
Measure the absorbance at 570 nm using a microplate reader.[16][18][19]
-
2. Caspase-3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[20][21]
-
Materials:
-
White-walled 96-well plates
-
This compound
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate at an optimal density in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat cells with serial dilutions of this compound and controls.
-
Incubate for the desired treatment period.
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each sample using a plate-reading luminometer.[22]
-
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 11. researchgate.net [researchgate.net]
- 12. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. ulab360.com [ulab360.com]
Improving the reproducibility of Vegfr-2-IN-26 experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Vegfr-2-IN-26, a potent VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also referred to as compound 5h in some literature) is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Its primary mechanism of action is to block the kinase activity of VEGFR-2, thereby inhibiting the downstream signaling pathways that lead to endothelial cell proliferation, migration, and angiogenesis.[2][3][4] this compound is a quinazoline-based urea (B33335) derivative.[2][5]
Q2: What is the reported IC50 value for this compound against VEGFR-2?
A2: The reported in vitro IC50 value for this compound against VEGFR-2 is 15.5 nM.[1]
Q3: In what solvent is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. For cellular assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
A4: While the primary target of this compound is VEGFR-2, like many kinase inhibitors, it may exhibit off-target activity, especially at higher concentrations. The development of quinazoline-based inhibitors sometimes involves assessing their activity against other kinases to determine their selectivity profile.[3] It is recommended to consult the original research paper by Hadi SRAE, et al. for any reported selectivity data or to perform a kinase panel screening to assess the off-target effects of this compound in your experimental system.
Q5: How should I store this compound?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected potency in in-vitro kinase assays.
-
Question: My in-vitro kinase assay shows a higher IC50 value for this compound than the reported 15.5 nM. What could be the cause?
-
Answer:
-
Enzyme Quality and Activity: Ensure the recombinant VEGFR-2 kinase is of high quality and has been stored and handled correctly to maintain its activity. Repeated freeze-thaw cycles can diminish enzyme activity.
-
ATP Concentration: The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay. The original study likely used an ATP concentration at or near the Km for VEGFR-2. If your ATP concentration is significantly higher, it will compete more effectively with the inhibitor, leading to an apparent decrease in potency (higher IC50).
-
Inhibitor Dilution and Stability: Prepare fresh serial dilutions of this compound for each experiment from a recently thawed stock. The compound may degrade over time, especially in aqueous solutions.
-
Assay Conditions: Ensure that the buffer conditions (pH, salt concentration) and incubation time are optimal for VEGFR-2 kinase activity.
-
Issue 2: High variability in cell-based assay results.
-
Question: I am observing significant well-to-well or day-to-day variability in my cell proliferation/viability assays with this compound. How can I improve reproducibility?
-
Answer:
-
Cell Health and Passage Number: Use cells that are in a logarithmic growth phase and are of a consistent and low passage number. Cells at high passage numbers can exhibit altered signaling and drug sensitivity.
-
Seeding Density: Ensure a uniform cell seeding density across all wells of your microplate. Inconsistent cell numbers will lead to variability in the final readout.
-
Compound Precipitation: Due to its limited aqueous solubility, this compound may precipitate out of the cell culture medium at higher concentrations. Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the highest concentration or using a different formulation if available.
-
Edge Effects: "Edge effects" in microplates can lead to variability in the outer wells. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Incubation Time: Optimize the incubation time with the inhibitor. A time-course experiment can help determine the optimal duration for observing a consistent effect.
-
Issue 3: Discrepancy between in-vitro kinase assay and cellular assay results.
-
Question: this compound is potent in my kinase assay, but I see a much weaker effect in my cellular assays. What could be the reason for this?
-
Answer:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Efflux Pumps: The cells you are using may express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cell, reducing its intracellular concentration.
-
Cellular Metabolism: The compound may be rapidly metabolized by the cells into inactive forms.
-
Off-Target Effects on Cell Viability: At the concentrations required to see a cellular effect, the compound might be hitting other targets that counteract the expected anti-proliferative effect of VEGFR-2 inhibition in your specific cell line.
-
VEGFR-2 Dependence: The cell line you are using may not be highly dependent on the VEGFR-2 signaling pathway for its proliferation and survival.
-
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| This compound (5h) | VEGFR-2 | 15.5 | Sorafenib | 78.9 |
Data extracted from Hadi SRAE, et al. Bioorg Chem. 2020 Aug;101:103961.[2][5]
Experimental Protocols
In-vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
This protocol is a standard method for determining the in-vitro potency of a kinase inhibitor.
-
Reagent Preparation:
-
Prepare a 1x kinase buffer from a 5x stock (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a stock solution of ATP at a concentration that is at or near the Km for VEGFR-2 (typically 10-50 µM).
-
Prepare a stock solution of a suitable peptide substrate for VEGFR-2 (e.g., poly(Glu, Tyr) 4:1).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well white plate, add the following to each well:
-
Kinase buffer
-
Diluted this compound or DMSO (for control wells)
-
Recombinant human VEGFR-2 kinase
-
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This protocol measures the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: A decision tree to guide troubleshooting of common experimental issues.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors [jstage.jst.go.jp]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vincibiochem.it [vincibiochem.it]
- 5. bpsbioscience.com [bpsbioscience.com]
Vegfr-2-IN-26 degradation and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with VEGFR-2-IN-26. The following information addresses common challenges related to experimental setup and interpretation of results, with a focus on the stability and degradation of the target protein, VEGFR-2.
Frequently Asked Questions (FAQs)
Q1: After treating my cells with this compound, I'm observing a decrease in total VEGFR-2 protein levels. Is the compound causing its own degradation?
Q2: What are the known cellular pathways for VEGFR-2 degradation?
A2: VEGFR-2 degradation is primarily mediated by two major pathways:
-
Endosomal-Lysosomal Proteolysis: Upon activation by its ligand (VEGF), VEGFR-2 is internalized into endosomes. From there, it can be trafficked to lysosomes for degradation. This process can be inhibited by agents like bafilomycin A1 and chloroquine, which block lysosomal function[1].
-
Ubiquitin-Proteasome System: VEGFR-2 can be targeted for degradation by the 26S proteasome. This process involves the ubiquitination of the receptor, a process facilitated by E3 ubiquitin ligases such as β-transduction repeat-containing protein (β-TrCP). The deubiquitinating enzyme USP8 can counteract this process, thereby stabilizing VEGFR-2[2][3].
Q3: How can I determine which degradation pathway is affecting my VEGFR-2 levels?
Q4: My this compound doesn't seem to be effective. Could it be unstable in my experimental conditions?
A4: While specific stability data for this compound is limited in the provided search results, general best practices for small molecule inhibitors should be followed. Ensure the compound is stored as recommended on the certificate of analysis[4]. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. If you suspect compound instability, a viability assay with a sensitive cell line known to respond to VEGFR-2 inhibition, such as human umbilical vein endothelial cells (HUVECs), can be used to confirm its activity.
Troubleshooting Guides
Issue 1: Inconsistent VEGFR-2 Protein Levels After Treatment
| Possible Cause | Troubleshooting Step |
| Cell confluence and passage number | Ensure consistent cell density and use cells within a narrow passage number range for all experiments. Endothelial cell characteristics can change with high passage numbers. |
| VEGF stimulation variability | If using VEGF to stimulate the receptor, ensure consistent timing and concentration of VEGF treatment across all samples. |
| Compound precipitation | Visually inspect your treatment media for any signs of compound precipitation. If observed, try dissolving the compound in a different solvent or at a lower concentration. |
| Lysate preparation inconsistency | Use a consistent lysis buffer and protocol for all samples. Ensure complete cell lysis to solubilize all cellular proteins. |
Issue 2: No Effect of this compound on Downstream Signaling (e.g., p-ERK, p-Akt)
| Possible Cause | Troubleshooting Step |
| Suboptimal inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type and experimental conditions. The IC50 for VEGFR-2 is reported to be 15.5 nM, but higher concentrations may be needed in a cellular context[4]. |
| Incorrect timing of treatment and stimulation | Optimize the pre-incubation time with this compound before stimulating with VEGF. Also, perform a time-course experiment for VEGF stimulation to capture the peak of downstream signaling. |
| Cell line insensitivity | Confirm that your cell line expresses sufficient levels of VEGFR-2 and that the pathway is active upon VEGF stimulation. |
| Degraded compound | Prepare fresh dilutions of this compound from a new stock. |
Quantitative Data Summary
The following table summarizes the effects of various treatments on VEGFR-2 protein levels, as derived from the literature. This can be used as a reference for designing experiments to investigate VEGFR-2 degradation.
| Treatment | Effect on VEGFR-2 Levels | Mechanism | Reference |
| Bafilomycin A1 (100 µM) | Restores LDL-induced reduction in VEGFR2 | Inhibition of endosomal-lysosomal proteolysis | [1] |
| Chloroquine (200 µM) | Restores LDL-induced reduction in VEGFR2 | Inhibition of endosomal-lysosomal proteolysis | [1] |
| MG132 | Abolishes GO-induced VEGFR-2 degradation | Proteasome inhibitor | [2] |
| siRNA against β-TrCP | Increases VEGFR-2 expression | Prevents ubiquitination and subsequent proteasomal degradation | [2] |
| USP8 depletion | Accumulation of mature VEGFR2 | Reduced de-ubiquitination and impaired trafficking | [3] |
| Lipid raft disruption (e.g., simvastatin) | Decreased non-activated VEGFR2 levels | Increased lysosomal degradation | [5][6] |
Experimental Protocols
Protocol 1: Western Blot for Detecting VEGFR-2 Levels
This protocol outlines the steps to measure total VEGFR-2 protein levels in cultured cells following treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HUVECs) at a consistent density and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations for the specified duration. Include appropriate vehicle controls.
-
If investigating ligand-induced degradation, stimulate with VEGF for the desired time before harvesting.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total VEGFR-2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize VEGFR-2 band intensity to a loading control (e.g., GAPDH, β-actin).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Overview of the major cellular pathways for VEGFR-2 degradation and recycling.
References
- 1. researchgate.net [researchgate.net]
- 2. Downregulation of vascular endothelial growth factor receptor-2 under oxidative stress conditions is mediated by β-transduction repeat-containing protein via glycogen synthase kinase-3β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGFR2 Trafficking, Signaling and Proteolysis is Regulated by the Ubiquitin Isopeptidase USP8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lipid Raft Association Stabilizes VEGF Receptor 2 in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Raft Association Stabilizes VEGF Receptor 2 in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Vegfr-2-IN-26
Welcome to the technical support center for Vegfr-2-IN-26. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges, with a focus on tackling batch-to-batch variability to ensure experimental consistency and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] Its CAS Number is 2439096-06-5.[1][3] The primary mechanism of action is the inhibition of the VEGFR-2 tyrosine kinase, which plays a crucial role in angiogenesis, the formation of new blood vessels.[4][5][6] By blocking this pathway, this compound can inhibit the proliferation and migration of endothelial cells, which is a key process in tumor growth and metastasis.[4][5]
Q2: What is the reported potency of this compound?
This compound has a reported IC50 value of 15.5 nM for VEGFR-2.[1][2][3] It has demonstrated good antiproliferative activity against a range of cancer cell lines including those from leukemia, non-small cell lung, central nervous system, ovarian, renal, prostate, and breast cancers.[1][2]
Q3: I am observing inconsistent results between different batches of this compound. What could be the cause?
Batch-to-batch variability is a known challenge with synthetic small molecules and can arise from several factors:
-
Purity Differences: Minor variations in the final purity of the compound or the presence of different levels of impurities can significantly impact its biological activity.
-
Solubility Issues: Incomplete solubilization or precipitation of the compound can lead to a lower effective concentration in your experiments.
-
Stability and Degradation: The compound may degrade over time, especially if not stored correctly, leading to a loss of activity.
-
Polymorphism: Different crystalline forms of the same compound can have different solubilities and dissolution rates.
Q4: How can I assess the quality of a new batch of this compound?
It is highly recommended to perform in-house quality control on each new batch. Key assessments include:
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the purity of the compound.
-
Identity Confirmation: Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can verify the chemical identity of the compound.
-
Activity Assay: A functional assay, such as a cell-based phosphorylation assay or a proliferation assay, should be performed to confirm the biological activity and determine the IC50 value of the new batch.
Troubleshooting Guides
Issue 1: Reduced or no activity of this compound in our cellular assay.
This is a common issue that can be frustrating. This guide provides a step-by-step approach to identify the root cause.
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Vegfr-2-IN-26 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Vegfr-2-IN-26, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the autophosphorylation of the receptor that is induced by VEGF. This inhibition disrupts the downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival, and ultimately tumor angiogenesis.
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to VEGFR-2 inhibitors like this compound can arise through several mechanisms. These can be broadly categorized as:
-
Alterations in the Target: While less common for this class of drugs, mutations in the VEGFR-2 kinase domain could potentially reduce the binding affinity of this compound. More frequently, a downregulation of VEGFR-2 expression is observed in resistant cells, making them less dependent on this signaling pathway.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of VEGFR-2 by upregulating alternative pro-angiogenic signaling pathways. The most common bypass tracks involve the Fibroblast Growth Factor (FGF) and its receptor (FGFR), and the Angiopoietin-Tie2 (Ang-Tie2) signaling axes.[2][3]
-
Changes in the Tumor Microenvironment: The tumor microenvironment can also contribute to resistance by secreting alternative growth factors that promote angiogenesis independently of the VEGF/VEGFR-2 pathway.
Q3: How can I confirm that my cells have developed resistance to this compound?
A3: Resistance can be confirmed by a combination of functional and molecular assays. A key indicator is a significant rightward shift in the dose-response curve, resulting in a higher IC50 value for this compound in the resistant cells compared to the parental, sensitive cells. This should be complemented by molecular analyses, such as Western blotting, to investigate changes in the expression and phosphorylation of VEGFR-2 and key downstream and alternative signaling proteins.
Troubleshooting Guide
This guide addresses common issues encountered when studying resistance to this compound.
| Issue | Potential Cause | Recommended Solution |
| Decreased efficacy of this compound in a cell viability assay (e.g., MTT assay). | 1. Development of acquired resistance. 2. Incorrect drug concentration or degradation. 3. Issues with the assay itself (e.g., cell seeding density, incubation time). | 1. Perform a dose-response curve to determine the IC50 shift (see Table 1 ). 2. Confirm the concentration and integrity of your this compound stock. 3. Optimize your cell viability assay protocol (see Experimental Protocol 1 ). |
| No change in p-VEGFR-2 levels upon this compound treatment in resistant cells. | 1. Downregulation of total VEGFR-2 expression. 2. Ineffective inhibition due to high levels of VEGF in the media. | 1. Perform a Western blot for total VEGFR-2 to assess its expression levels (see Table 2 and Experimental Protocol 2 ). 2. Culture cells in serum-free or low-serum media prior to and during treatment to minimize exogenous VEGF. |
| Resistant cells show sustained proliferation despite effective VEGFR-2 inhibition. | 1. Activation of alternative signaling pathways (e.g., FGFR, Tie2). 2. Upregulation of downstream effectors in the PI3K/AKT or MAPK/ERK pathways. | 1. Investigate the expression and phosphorylation status of key proteins in these pathways (e.g., p-FGFR, p-Tie2, p-AKT, p-ERK) via Western blot (see Table 2 and Experimental Protocol 2 ). 2. Consider combination therapy with inhibitors of the identified active bypass pathway (see Experimental Protocol 3 ). |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 15.5 | 1 |
| Resistant Subclone 1 | 186 | 12 |
| Resistant Subclone 2 | 325.5 | 21 |
This table illustrates a typical shift in the half-maximal inhibitory concentration (IC50) observed as cells develop resistance to a targeted inhibitor.
Table 2: Hypothetical Quantitative Western Blot Analysis of Key Signaling Proteins
| Protein | Parental Cells (Relative Density) | Resistant Cells (Relative Density) | Fold Change |
| p-VEGFR-2 | 1.0 | 0.2 | -5.0 |
| Total VEGFR-2 | 1.0 | 0.3 | -3.3 |
| p-FGFR1 | 1.0 | 4.5 | +4.5 |
| Total FGFR1 | 1.0 | 2.0 | +2.0 |
| p-AKT | 1.0 | 3.8 | +3.8 |
| Total AKT | 1.0 | 1.1 | +0.1 |
| p-ERK1/2 | 1.0 | 4.2 | +4.2 |
| Total ERK1/2 | 1.0 | 1.2 | +0.2 |
This table presents example data from a quantitative Western blot experiment, showing the downregulation of the target pathway and the upregulation of a bypass pathway in resistant cells.
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
References
Validation & Comparative
Preclinical Showdown: Vegfr-2-IN-26 Versus Sunitinib in Cancer Models
In the landscape of preclinical cancer therapeutics, a novel VEGFR-2 inhibitor, Vegfr-2-IN-26, has emerged, demonstrating potent enzymatic inhibition. This guide provides a comparative analysis of this compound against the established multi-targeted tyrosine kinase inhibitor, Sunitinib, focusing on their performance in preclinical models. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a highly potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis. Identified as compound 5h in a study by Hadi et al., this compound is a quinazoline-based urea (B33335) derivative.[1] Its mechanism of action is centered on the direct inhibition of VEGFR-2 kinase activity.
Sunitinib , on the other hand, is a multi-targeted receptor tyrosine kinase inhibitor. Its targets include VEGFRs (VEGFR1, VEGFR2, and VEGFR3), platelet-derived growth factor receptors (PDGFRs), c-KIT, FMS-like tyrosine kinase 3 (FLT3), and the glial cell line-derived neurotrophic factor receptor (RET). This broader spectrum of activity allows Sunitinib to not only inhibit angiogenesis but also to directly target tumor cell proliferation and survival pathways.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of these two compounds has been evaluated through enzymatic and cellular assays.
Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | VEGFR-2 | 15.5[1] |
| Sunitinib | VEGFR-2 | 80[2] |
| PDGFRβ | 2[2] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
This compound demonstrates significantly higher potency against VEGFR-2 in enzymatic assays compared to Sunitinib.
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated against the NCI-60 panel of human cancer cell lines. While the specific growth inhibition (GI50) values for each cell line from the primary publication are not publicly available, the study by Hadi et al. indicates that this compound exhibits good antiproliferative activity across leukemia, non-small cell lung, CNS, ovarian, renal, prostate, and breast cancer cell lines.[1][3]
Sunitinib has also been extensively tested against various cancer cell lines. For instance, in non-small cell lung cancer cell lines A549 and H1975, Sunitinib showed IC50 values of 3.6 ± 0.41 μM and 3.13 ± 0.09 μM, respectively.[4] In renal cell carcinoma cell lines, Sunitinib demonstrated dose-dependent inhibition of cell proliferation.[5] A direct comparison of the antiproliferative profiles is challenging without the specific NCI-60 data for this compound.
In Vivo Preclinical Models
While specific in vivo preclinical data for this compound is not yet publicly available, Sunitinib has been extensively studied in various xenograft models.
Sunitinib has demonstrated significant antitumor activity in vivo, leading to tumor growth inhibition and even regression in models of colon, non-small cell lung, melanoma, and renal carcinoma.[6] For example, in a neuroblastoma xenograft model, daily oral administration of Sunitinib at doses of 20, 30, or 40 mg/kg resulted in a dose-dependent inhibition of tumor growth.[3] The antitumor effects in these models are associated with the inhibition of VEGFR and PDGFR phosphorylation.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
VEGFR-2 Kinase Inhibition Assay (Generic ELISA-based protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
-
Plate Coating: A 96-well microplate is coated with a substrate for the VEGFR-2 kinase.
-
Inhibitor Incubation: Serial dilutions of the test compounds (this compound or Sunitinib) are added to the wells.
-
Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to initiate the phosphorylation of the substrate.
-
Detection: A specific antibody that recognizes the phosphorylated substrate, conjugated to an enzyme such as horseradish peroxidase (HRP), is added to the wells.
-
Signal Measurement: A chemiluminescent or colorimetric substrate is added, and the resulting signal, which is proportional to the kinase activity, is measured using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Cell Viability/Antiproliferative Assay (Generic MTT Assay Protocol)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The GI50 value is determined from the dose-response curve.
In Vivo Tumor Xenograft Model (Generic Protocol)
This model assesses the in vivo antitumor efficacy of a compound.
-
Cell Implantation: Human tumor cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The test compound (e.g., Sunitinib) is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specific duration. Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams are provided.
Conclusion
This compound emerges as a highly potent and specific inhibitor of VEGFR-2 in preclinical enzymatic assays, demonstrating superior potency over the multi-targeted inhibitor Sunitinib in this regard. While comprehensive in vivo and head-to-head antiproliferative data for this compound is still forthcoming, its high in vitro potency suggests it is a promising candidate for further preclinical development. Sunitinib's broader target profile offers the advantage of hitting multiple cancer-relevant pathways simultaneously, which has translated into proven clinical efficacy. Future studies directly comparing these two inhibitors in a range of in vitro and in vivo models will be crucial to fully elucidate the potential advantages of the highly selective inhibition offered by this compound versus the multi-pronged approach of Sunitinib.
References
- 1. jrmds.in [jrmds.in]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Vegfr-2-IN-26 and Sorafenib for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) play a pivotal role in halting tumor angiogenesis. This guide provides a detailed comparative analysis of a novel potent VEGFR-2 inhibitor, Vegfr-2-IN-26, and the established multi-kinase inhibitor, Sorafenib. This objective comparison, supported by available preclinical data, aims to inform researchers, scientists, and drug development professionals on the key attributes of these two molecules.
Introduction to the Inhibitors
This compound , also identified as compound 5h in its primary research publication, is a recently developed, potent inhibitor of VEGFR-2.[1] It belongs to a series of quinazoline-based urea (B33335) derivatives designed for high efficacy against its primary target.[2]
Sorafenib is an FDA-approved multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[3] Its mechanism of action involves the inhibition of several receptor tyrosine kinases, including VEGFR-1, VEGFR-2, VEGFR-3, and the Raf/MEK/ERK signaling pathway.[3]
Mechanism of Action and Target Specificity
This compound is designed as a potent and likely selective inhibitor of VEGFR-2. By targeting the ATP-binding site of the VEGFR-2 kinase domain, it blocks the phosphorylation cascade that leads to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.
Sorafenib, in contrast, has a broader target profile. It is classified as a type II kinase inhibitor, binding to the inactive conformation of the kinase.[4] This multi-targeted approach not only disrupts angiogenesis by inhibiting VEGFRs and Platelet-Derived Growth Factor Receptor (PDGFR), but also directly impedes tumor cell proliferation by targeting the Raf kinases.
Data Presentation
The following tables summarize the available quantitative data for this compound and Sorafenib, focusing on their in vitro potency against VEGFR-2 and their antiproliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| This compound (compound 5h) | VEGFR-2 | 15.5 | [1][2] |
| Sorafenib | VEGFR-2 | 78.9 | [2] |
| Sorafenib | VEGFR-2 | 90 | [5] |
| Sorafenib | c-Raf | 6 | [5] |
| Sorafenib | b-Raf | 25 | [5] |
| Sorafenib | PDGFR-β | 57 | [5] |
| Sorafenib | c-KIT | 68 | [5] |
| Sorafenib | FLT3 | 33 | [5] |
| Sorafenib | RET | 50 | [5] |
Table 2: Antiproliferative Activity (NCI-60 Panel)
| Cell Line | Cancer Type | This compound (GI50, µM) | Sorafenib (GI50, µM) |
| K-562 | Leukemia | Data not specified | 1.9 (Mean GI50 across NCI-60) |
| NCI-H522 | Non-Small Cell Lung | Data not specified | 1.9 (Mean GI50 across NCI-60) |
| SF-539 | CNS Cancer | Data not specified | 1.9 (Mean GI50 across NCI-60) |
| SK-OV-3 | Ovarian Cancer | Data not specified | 1.9 (Mean GI50 across NCI-60) |
| CAKI-1 | Renal Cancer | Data not specified | 1.9 (Mean GI50 across NCI-60) |
| MDA-MB-231 | Breast Cancer | Data not specified | 1.9 (Mean GI50 across NCI-60) |
Note: The primary publication for this compound states that it was tested against the NCI-60 panel and showed good antiproliferative activity, but specific GI50 values for individual cell lines were not provided in the abstract. The mean GI50 for Sorafenib across the NCI-60 panel is presented for a broad comparison.[6]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are standard protocols for assays relevant to the comparison of kinase inhibitors like this compound and Sorafenib.
VEGFR-2 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Reagents and Materials : Recombinant human VEGFR-2 kinase, biotinylated peptide substrate, ATP, kinase assay buffer, 96-well plates, detection antibody (e.g., phospho-tyrosine specific), and a suitable detection system (e.g., HTRF, ELISA-based).
-
Procedure :
-
Coat a 96-well plate with the peptide substrate.
-
Prepare serial dilutions of the test compounds (this compound, Sorafenib) and add them to the wells.
-
Add recombinant VEGFR-2 kinase and ATP to initiate the phosphorylation reaction.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and wash the wells.
-
Add a phospho-specific antibody conjugated to a detection enzyme (e.g., HRP).
-
Add the substrate for the detection enzyme and measure the signal (e.g., absorbance or fluorescence).
-
-
Data Analysis : The percentage of inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve using non-linear regression.
Cell Proliferation Assay (e.g., Sulforhodamine B - SRB Assay)
This assay measures the antiproliferative effect of the compounds on cancer cell lines.
-
Reagents and Materials : Human cancer cell lines (e.g., from the NCI-60 panel), cell culture medium, fetal bovine serum, test compounds, Sulforhodamine B (SRB) dye, trichloroacetic acid (TCA), and a plate reader.
-
Procedure :
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Fix the cells with cold TCA.
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the bound dye.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
-
Data Analysis : The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curves.
In Vivo Tumor Xenograft Model
This model evaluates the in vivo efficacy of the compounds in a living organism.
-
Materials : Immunocompromised mice (e.g., nude or SCID), human tumor cells, Matrigel (optional), calipers, and the test compounds formulated for administration.
-
Procedure :
-
Subcutaneously inject a suspension of human tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., orally or intraperitoneally) according to a defined schedule and dosage.
-
Measure tumor volume and body weight regularly.
-
-
Data Analysis : Compare the tumor growth inhibition in the treated groups to the control group. The tumor growth inhibition (TGI) percentage is a key endpoint.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: VEGFR-2 signaling pathway and points of inhibition for this compound and Sorafenib.
Caption: A generalized experimental workflow for the preclinical comparison of kinase inhibitors.
Conclusion
This comparative analysis highlights that this compound is a more potent inhibitor of VEGFR-2 in vitro compared to Sorafenib. However, Sorafenib's broader kinase inhibition profile, targeting both angiogenic and proliferative pathways, provides a different therapeutic strategy. The selection of an inhibitor for further development would depend on the desired level of selectivity and the specific cancer type being targeted. While this compound shows promise as a potent VEGFR-2 inhibitor, further studies, including comprehensive kinase selectivity profiling and in vivo efficacy and toxicity assessments, are necessary to fully elucidate its therapeutic potential relative to established drugs like Sorafenib. This guide serves as a foundational resource for researchers to understand the key differences and to design further comparative experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Efficacy of VEGFR-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of various small molecule inhibitors on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Due to the limited publicly available experimental data for Vegfr-2-IN-26, this document will use data from well-characterized inhibitors as a representative example to illustrate the validation process. This guide will delve into the experimental data, detailed protocols for validation, and the underlying signaling pathways.
Comparative Inhibitory Activity
The efficacy of a VEGFR-2 inhibitor is primarily determined by its ability to block the kinase activity of the receptor, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro kinase inhibitory activity of several known VEGFR-2 inhibitors against the VEGFR-2 kinase domain.
| Inhibitor | Target(s) | IC50 (nM) for VEGFR-2 | Reference Compound(s) |
| Sorafenib | VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, Raf-1, B-Raf | 90 | - |
| Sunitinib | VEGFR-2, PDGFRβ, c-Kit | 80 | - |
| Vandetanib | VEGFR-2, VEGFR-3, EGFR | 40 | - |
| Brivanib | VEGFR-2, VEGFR-1, FGFR-1 | 25 | - |
| Motesanib | VEGFR-1, VEGFR-2, VEGFR-3, Kit, PDGFR, Ret | 3 | - |
Note: The data presented are compiled from various sources and should be used for comparative purposes. Actual IC50 values may vary depending on the specific assay conditions.
VEGFR-2 Signaling Pathway and Inhibition
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[1] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are pivotal for endothelial cell proliferation, migration, and survival.[1] Small molecule inhibitors, such as the ones listed above, typically target the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.[1]
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Experimental Protocols for Validation
To validate the inhibitory effect of a compound on VEGFR-2, two primary types of assays are commonly employed: a biochemical kinase assay and a cell-based phosphorylation assay.
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2 kinase. A common method is the Kinase-Glo™ assay, which quantifies ATP consumption as an indicator of kinase activity.[2][3]
Experimental Workflow:
Caption: Workflow for an in vitro VEGFR-2 kinase assay.
Detailed Protocol:
-
Reagent Preparation : Thaw the 5x Kinase Buffer, 500 µM ATP, and PTK Substrate (e.g., Poly-Glu,Tyr 4:1) on ice.[2] Prepare a 1x Kinase Buffer by diluting the 5x stock with distilled water.[2]
-
Master Mix Preparation : Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK Substrate.[3]
-
Assay Plate Setup :
-
Incubation : Incubate the plate at 30°C for 45 minutes.[2][3]
-
Detection :
-
Data Acquisition : Measure the luminescence using a microplate reader.[2][3] The "blank" reading is subtracted from all other readings.[2] The percentage of inhibition is calculated relative to the positive control (enzyme without inhibitor).
Cell-Based VEGFR-2 Phosphorylation Assay (Western Blot)
This assay determines the inhibitor's ability to block VEGF-induced VEGFR-2 autophosphorylation in a cellular context, providing insights into its cell permeability and activity in a more physiological environment.[1]
Experimental Workflow:
Caption: Workflow for a cell-based VEGFR-2 phosphorylation assay.
Detailed Protocol:
-
Cell Culture and Starvation : Plate endothelial cells (e.g., HUVECs or PAE-VEGFR-2 cells) and grow to confluency.[4] Prior to treatment, serum-starve the cells for several hours to reduce basal receptor phosphorylation.[1]
-
Inhibitor Treatment : Pretreat the starved cells with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for 1-2 hours.[1]
-
VEGF Stimulation : Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.[1]
-
Cell Lysis : Immediately place the culture plates on ice, wash the cells with ice-cold PBS, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification : Determine the protein concentration of each cell lysate using a standard method like the BCA assay.[1]
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175).[1]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
-
Detection and Analysis :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
Capture the image using a chemiluminescence imaging system.[1]
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and a loading control like GAPDH or β-actin.[1]
-
Quantify the band intensities using densitometry software. The level of phosphorylated VEGFR-2 is normalized to the total VEGFR-2 for each sample.[1]
-
By employing these standardized assays, researchers can effectively validate and compare the inhibitory potency of novel compounds like this compound against VEGFR-2, providing crucial data for further drug development.
References
Vegfr-2-IN-26: A Comparative Analysis of Target Specificity
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount. This guide provides a comparative analysis of Vegfr-2-IN-26, a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, against other established VEGFR-2 inhibitors, Cabozantinib and Vandetanib. This objective comparison, supported by available experimental data, aims to provide a clear perspective on the selectivity of this compound for its primary target.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology. Inhibition of VEGFR-2 can disrupt tumor blood supply, thereby impeding tumor growth and metastasis. This compound has emerged as a highly potent inhibitor of VEGFR-2 with a reported IC50 value of 15.5 nM. However, the true utility of a kinase inhibitor lies not only in its potency but also in its specificity. Off-target activities can lead to unforeseen side effects and diminish the therapeutic window. This guide compares the target specificity of this compound with that of Cabozantinib and Vandetanib, two multi-kinase inhibitors that also target VEGFR-2 and are used in clinical settings.
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activities (IC50 or Kd values) of this compound, Cabozantinib, and Vandetanib against VEGFR-2 and a panel of other kinases. Lower values indicate higher potency. It is important to note that a comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at the time of this publication. The data for this compound is limited to its primary target, VEGFR-2.
| Kinase Target | This compound (IC50, nM) | Cabozantinib (IC50, nM) | Vandetanib (Kd, nM) |
| VEGFR-2 (KDR) | 15.5 [1] | 0.035 | 3.6 |
| VEGFR-1 (FLT1) | Data not available | - | 100 |
| VEGFR-3 (FLT4) | Data not available | - | 3.2 |
| MET | Data not available | 1.3 | 1,800 |
| KIT | Data not available | 4.6 | 130 |
| RET | Data not available | 5.2 | 49 |
| AXL | Data not available | 7 | 1,000 |
| TIE2 (TEK) | Data not available | 14.3 | 2,700 |
| FLT3 | Data not available | 11.3 | 1,900 |
| EGFR | Data not available | - | 110 |
Data for Cabozantinib and Vandetanib are compiled from various sources and may have been generated using different assay formats. A KINOMEscan binding assay (Kd values) provides a broad assessment of inhibitor binding to a large panel of kinases.[2]
Visualizing the VEGFR-2 Signaling Pathway
To understand the biological context of these inhibitors, the following diagram illustrates the central role of VEGFR-2 in mediating downstream signaling pathways that are crucial for angiogenesis.
Caption: Simplified VEGFR-2 signaling cascade.
Experimental Protocols
Accurate and reproducible data are the foundation of reliable inhibitor profiling. Below are detailed methodologies for two key experimental approaches used to assess kinase inhibitor specificity.
In Vitro Biochemical Kinase Assay (Radiometric Format)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Caption: Workflow for a radiometric kinase assay.
Detailed Steps:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO. Prepare a reaction buffer containing the purified VEGFR-2 kinase and its specific substrate. Prepare an ATP solution containing a known concentration of unlabeled ATP and a tracer amount of [γ-³²P]ATP.
-
Reaction Setup: In a microplate, add the diluted inhibitor or DMSO vehicle control.
-
Enzyme Addition: Add the kinase/substrate mixture to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding the [γ-³²P]ATP solution to all wells.
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Washing: If using a membrane, wash it extensively to remove any unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of kinase activity inhibition at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
This cellular assay measures the binding of an inhibitor to its target kinase within intact, live cells, providing a more physiologically relevant assessment of target engagement.
Caption: Workflow for a NanoBRET assay.
Detailed Steps:
-
Cell Preparation: Genetically engineer cells to express the target kinase (e.g., VEGFR-2) as a fusion protein with NanoLuc® luciferase.
-
Cell Seeding: Plate the engineered cells in a suitable multi-well assay plate.
-
Compound Addition: Treat the cells with a range of concentrations of the test inhibitor.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that specifically binds to the kinase of interest.
-
Equilibration: Incubate the plate to allow the inhibitor and tracer to reach binding equilibrium with the target kinase inside the cells.
-
Luminescence Measurement: Add the Nano-Glo® substrate, which is converted by the NanoLuc® luciferase to produce luminescence.
-
BRET Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. In the absence of an inhibitor, the tracer binds to the NanoLuc®-kinase fusion, bringing the fluorophore in close proximity to the luciferase and resulting in a high BRET signal. The inhibitor competes with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.
-
Data Analysis: The reduction in BRET signal is used to determine the cellular IC50 value of the inhibitor, reflecting its ability to engage the target in a live-cell environment.
Conclusion
This compound is a highly potent inhibitor of VEGFR-2, with an IC50 in the low nanomolar range. This positions it as a promising candidate for further investigation. However, a comprehensive understanding of its specificity is currently limited by the lack of publicly available data from broad kinase panel screening. In contrast, extensive data is available for Cabozantinib and Vandetanib, revealing their multi-kinase inhibitory nature. While this broader activity can be beneficial in certain therapeutic contexts, it also increases the potential for off-target effects.
For researchers and drug developers considering this compound, the high on-target potency is a significant advantage. The critical next step will be to perform comprehensive selectivity profiling to fully characterize its off-target landscape. This will be essential to accurately predict its therapeutic potential and potential liabilities. The experimental protocols provided in this guide offer a robust framework for conducting such essential follow-up studies.
References
Cross-Validation of Vegfr-2-IN-26 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Vegfr-2-IN-26's activity in comparison to other well-established VEGFR-2 inhibitors. This document summarizes key experimental data, details relevant protocols, and visualizes critical pathways to support informed decisions in oncology research.
This compound has emerged as a highly potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels—a critical process for tumor growth and metastasis. With a reported IC50 value of 15.5 nM for VEGFR-2, this compound demonstrates significant potential as an anti-cancer agent. This guide aims to contextualize its activity by comparing it with other known VEGFR-2 inhibitors and providing the necessary experimental framework for its validation.
Comparative Efficacy of VEGFR-2 Inhibitors
To objectively assess the potency of this compound, its enzymatic inhibitory concentration is compared with that of established VEGFR-2 inhibitors like Sorafenib and Axitinib. While direct comparative studies on the antiproliferative activity of this compound across a range of cell lines are not yet widely published, this section presents its VEGFR-2 inhibition data alongside the performance of other inhibitors in various cancer cell lines to provide a benchmark for its expected efficacy.
Table 1: Comparison of VEGFR-2 Kinase Inhibition
| Compound | VEGFR-2 IC50 (nM) |
| This compound | 15.5 |
| Sorafenib | 5.8 |
| Axitinib | 0.2 |
Table 2: Antiproliferative Activity (IC50) of Common VEGFR-2 Inhibitors in Various Cancer Cell Lines (µM)
| Cell Line | Cancer Type | Sorafenib | Axitinib |
| HCT 116 | Colon Carcinoma | 18.6 | - |
| MCF-7 | Breast Carcinoma | 16.0 | - |
| H460 | Non-Small Cell Lung Carcinoma | 18.0 | - |
| A549 | Lung Cancer | 14.10 | - |
| HepG-2 | Hepatoma | 7.31 | - |
| Caco-2 | Colon Cancer | 9.25 | - |
| GB1B | Glioblastoma | - | 3.58 (3 days), 2.21 (7 days) |
| HUVEC | Endothelial Cells | 50 | 2 |
Note: The antiproliferative activity of this compound has been described as effective against leukemic, non-small cell lung, CNS, ovarian, renal, prostate, and breast cancer cells, though specific IC50 values for each cell line are not detailed in the currently available literature.
Visualizing the Mechanism of Action
To understand the therapeutic potential of this compound, it is crucial to visualize its target's role in cellular signaling. The following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for evaluating VEGFR-2 inhibitors.
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Validating VEGFR-2 Inhibitor Activity.
Experimental Protocols
Detailed methodologies are essential for the accurate cross-validation of inhibitor activity. The following are standard protocols for key experiments.
In Vitro VEGFR-2 Kinase Assay (ELISA-based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Plate Coating: A 96-well plate is pre-coated with a substrate for the VEGFR-2 kinase.
-
Inhibitor Incubation: Serial dilutions of the test compounds (e.g., this compound, Sorafenib, Axitinib) are added to the wells.
-
Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to initiate the phosphorylation of the substrate.
-
Detection: A specific antibody that recognizes the phosphorylated substrate, conjugated to an enzyme like horseradish peroxidase (HRP), is added.
-
Signal Measurement: A chemiluminescent or colorimetric substrate is added, and the signal is measured using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
Benchmarking Angiogenesis Inhibitors: A Comparative Analysis of Sunitinib, Sorafenib, and Axitinib against the VEGFR-2 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors: Sunitinib (B231), Sorafenib (B1663141), and Axitinib. This document is intended to serve as a resource for researchers in the field of angiogenesis and cancer biology, offering a side-by-side analysis of their performance based on publicly available experimental data. The guide details the methodologies of key experiments and visualizes critical biological pathways and experimental workflows to aid in the design and interpretation of preclinical studies.
Introduction to VEGFR-2 and Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a primary driver of this process.[1] Activation of VEGFR-2 by its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and permeability.[2][3] Consequently, inhibiting VEGFR-2 has become a cornerstone of anti-angiogenic therapy in oncology.
Sunitinib, Sorafenib, and Axitinib are small-molecule tyrosine kinase inhibitors (TKIs) that target VEGFR-2, among other kinases.[4][5][6] While they share a common primary target, their selectivity, potency, and impact on cellular processes can differ, influencing their therapeutic application and potential side effects. This guide will delve into these differences through a comparative analysis of their performance in key in vitro and in vivo angiogenesis assays.
Comparative Efficacy of VEGFR-2 Inhibitors
The following table summarizes the performance of Sunitinib, Sorafenib, and Axitinib in various preclinical assays. The data presented is a synthesis of findings from multiple studies and is intended for comparative purposes. It is important to note that absolute values, such as IC50, can vary depending on the specific experimental conditions.
| Parameter | Sunitinib | Sorafenib | Axitinib | Reference |
| VEGFR-2 IC50 | 10 nM - 43 nM | Varies by study | 0.2 nM - 7.3 nM | [7] |
| Other Key Targets | PDGFRα/β, c-KIT, FLT-3, RET | PDGFRβ, c-KIT, FLT-3, Raf | PDGFRα, c-KIT | [4] |
| HUVEC Proliferation Inhibition | Effective (IC50 ~2 µM) | Less potent (IC50 ~50 µM) | Effective (IC50 ~1-4 µM) | [4] |
| HUVEC Tube Formation Inhibition | Effective | Effective | Effective | [4][8] |
| HUVEC Migration (Wound Closure) | Effective | More effective than Sunitinib and Axitinib in Sunitinib-resistant cells | Effective | [4][5][8] |
| In Vivo Angiogenesis Inhibition | Effective | More effective than Sunitinib in some HCC models | Effective | [9][10] |
Visualizing the VEGFR-2 Signaling Pathway and Experimental Workflows
To better understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams are provided.
Caption: VEGFR-2 signaling pathway and points of inhibition.
Caption: General experimental workflow for benchmarking VEGFR-2 inhibitors.
Detailed Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of inhibitor efficacy. Below are protocols for key in vitro angiogenesis assays.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.[2][11][12][13][14]
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel
-
96-well tissue culture plates
-
Test inhibitors (Sunitinib, Sorafenib, Axitinib) and vehicle control (e.g., DMSO)
-
Inverted microscope with imaging capabilities
-
-
Protocol:
-
Thaw BME on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell basal medium containing the desired concentrations of the test inhibitors or vehicle control.
-
Seed the HUVECs onto the solidified BME at a density of 1 x 10^4 to 2 x 10^4 cells per well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Endothelial Cell Proliferation Assay
This assay measures the effect of the inhibitors on the proliferation of endothelial cells, a fundamental process in the expansion of the vascular network.[3][4][15]
-
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
96-well tissue culture plates
-
Test inhibitors and vehicle control
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing serial dilutions of the test inhibitors or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value for each inhibitor.
-
In Vivo Angiogenesis Assay (Directed In Vivo Angiogenesis Assay - DIVAA)
This assay provides a quantitative in vivo assessment of angiogenesis.[16][17][18]
-
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Angioreactors (silicone cylinders)
-
Basement Membrane Extract (BME)
-
Angiogenic factors (e.g., VEGF, bFGF)
-
Test inhibitors and vehicle control
-
Surgical tools
-
Fluorescently-labeled lectin
-
Fluorometer
-
-
Protocol:
-
Prepare the angioreactors by filling them with BME containing angiogenic factors and the test inhibitors or vehicle control.
-
Anesthetize the mice and surgically implant the angioreactors subcutaneously on the dorsal flank.
-
Allow for angiogenesis to occur over a period of 7-14 days.
-
At the end of the experiment, explant the angioreactors.
-
Quantify the ingrowth of new blood vessels by perfusing the mice with a fluorescently-labeled lectin that binds to endothelial cells, followed by measurement of fluorescence in the explanted angioreactors using a fluorometer.
-
Conclusion
Sunitinib, Sorafenib, and Axitinib are all potent inhibitors of VEGFR-2-mediated angiogenesis. However, they exhibit distinct profiles in terms of their potency, kinase selectivity, and effects on different aspects of endothelial cell biology. Axitinib generally demonstrates the highest potency against VEGFR-2 in biochemical assays. In cellular assays, all three inhibitors effectively block tube formation, though their relative potencies in inhibiting cell proliferation can vary. In vivo studies have shown robust anti-angiogenic and anti-tumor activity for all three compounds, with some evidence suggesting superior efficacy of Sorafenib in certain tumor models.
The choice of inhibitor for a particular research question or therapeutic application should be guided by a comprehensive understanding of their individual characteristics. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for such an evaluation, enabling researchers to make informed decisions in the dynamic field of angiogenesis research.
References
- 1. benchchem.com [benchchem.com]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells-A View towards Second Line Renal Cell Carcinoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparing the efficacy of sunitinib with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects | PLOS One [journals.plos.org]
- 11. Endothelial Cell Tube Formation Angiogenesis Assay [merckmillipore.com]
- 12. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 13. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 14. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. 2.5. Directed In Vivo Angiogenesis Assay (DIVAA) [bio-protocol.org]
- 17. Directed In Vivo Angiogenesis Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 18. karger.com [karger.com]
A Comparative Analysis of Vegfr-2-IN-26 and Other Potent VEGFR-2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the IC50 values of Vegfr-2-IN-26 and other commercially available inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes key quantitative data, outlines typical experimental methodologies for determining inhibitory activity, and visualizes the critical VEGFR-2 signaling pathway.
Performance Comparison of VEGFR-2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below presents a comparative summary of the IC50 values for this compound and a selection of other well-known VEGFR-2 inhibitors. Lower IC50 values are indicative of higher potency.
| Inhibitor | IC50 Value (nM) | Reference(s) |
| This compound | 15.5 | [1] |
| Anlotinib | < 1 | [2] |
| Ki8751 | 0.9 | [2] |
| Apatinib | 1 | [2][3] |
| Ponatinib | 1.5 | [2] |
| Axitinib | 0.2 | [2] |
| Sorafenib | 3.12 - 80 | [4][5] |
| Brivanib | 25 | [6] |
| Pazopanib | 30 | [2] |
| Fruquintinib | 35 | [2][3] |
Understanding the VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling cascade is a crucial target in cancer therapy. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a series of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival.[7][8][9] The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway.
Experimental Protocols: In Vitro VEGFR-2 Kinase Assay
The IC50 values presented in this guide are typically determined using an in vitro kinase assay. The following is a generalized protocol for such an experiment.
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitors (e.g., this compound) and a reference inhibitor (e.g., Sorafenib)
-
96-well microplates
-
Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Preparation of Reagents: All reagents are prepared according to the manufacturer's instructions. Test inhibitors are serially diluted to a range of concentrations.
-
Kinase Reaction Setup: The kinase reaction is typically set up in a 96-well plate. Each well contains the recombinant VEGFR-2 enzyme, the substrate, and the kinase assay buffer.
-
Inhibitor Addition: The serially diluted test inhibitors are added to their respective wells. Control wells containing no inhibitor (positive control) and wells with no enzyme (negative control/blank) are also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 45-60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: After the incubation period, a detection reagent is added to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Data Acquisition: The luminescence signal from each well is measured using a microplate reader.
-
Data Analysis: The luminescence data is analyzed to determine the percent inhibition for each inhibitor concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.[1]
This generalized protocol provides a framework for understanding how the inhibitory activity of compounds like this compound is quantified. Specific details may vary depending on the exact assay kit and reagents used.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Vascular Endothelial Growth Factor Receptor 2 Inhibitors Employing Junction Tree Variational Autoencoder with Bayesian Optimization and Gradient Ascent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal of Vegfr-2-IN-26: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Vegfr-2-IN-26
For immediate implementation, all personnel handling this compound must adhere to stringent disposal protocols. This potent vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, utilized in vital anticancer research, should be managed as a hazardous chemical substance to ensure laboratory safety and environmental protection. The following procedural guide provides step-by-step instructions for the proper disposal of this compound and associated contaminated materials.
Hazard Profile and Waste Classification
Given its biological potency as a kinase inhibitor, this compound waste must be classified as hazardous chemical waste. Unused or expired compounds, stock solutions, and all materials that have come into contact with the substance are to be disposed of through a licensed hazardous waste contractor. Under no circumstances should this material be discarded down the drain or in regular solid waste.
| Characteristic | Description | Implication for Disposal |
| Physical State | Solid | Requires careful handling to avoid dust generation. |
| Biological Activity | Potent VEGFR-2 Inhibitor | Potential for adverse biological effects necessitates containment. |
| Solubility | Soluble in DMSO | Liquid waste will contain a potent, dissolved chemical. |
| Toxicity Profile | Assumed to be harmful if swallowed and toxic to aquatic life. | Mandates disposal as hazardous waste to prevent environmental contamination. |
Step-by-Step Disposal Protocol
This protocol outlines the essential procedures for the safe segregation, collection, and disposal of all waste streams containing this compound.
Waste Segregation at the Point of Generation
Immediate segregation of waste is critical to prevent cross-contamination and ensure proper disposal.
-
Solid Waste: All contaminated solid materials must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container. This includes:
-
Personal Protective Equipment (PPE): Gloves, lab coats, and safety glasses.
-
Labware: Pipette tips, tubes, flasks, and any other items that have come into contact with this compound.
-
-
Liquid Waste: All liquid waste containing this compound must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. This includes:
-
Unused stock solutions.
-
Leftover experimental solutions.
-
Solvents used to dissolve the compound (e.g., DMSO).
-
Waste Container Labeling
Proper labeling is a crucial compliance and safety step.
-
All hazardous waste containers must be clearly marked with the words "Hazardous Waste".
-
The full chemical name, "this compound", must be written on the label.
-
Include the approximate concentration of the inhibitor and the name of the solvent used (e.g., "this compound in DMSO").
Storage of Hazardous Waste
Designated storage areas are necessary to maintain a safe laboratory environment.
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from incompatible materials.
-
Secondary containment should be used to prevent spills.
Disposal Arrangements
Final disposal must be handled by certified professionals.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
If an EHS department is not available, a licensed hazardous waste disposal contractor must be used.
-
Ensure that the disposal facility is an approved waste disposal plant.
Disposal Workflow
Personal protective equipment for handling Vegfr-2-IN-26
Essential Safety and Handling Guide for Vegfr-2-IN-26
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for the handling of this compound, a potent VEGFR-2 inhibitor. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and maintain the integrity of their experiments. As a potent, biologically active small molecule, this compound should be handled with a high degree of caution, treating it as a potentially hazardous compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when working with this compound. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1] Gloves: Two pairs of nitrile gloves (double-gloving) are recommended; change immediately upon contamination.[1][2] Eye Protection: Chemical splash goggles to ensure a complete seal around the eyes.[1] Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[1] Ventilation: All weighing and aliquoting must be conducted in a certified chemical fume hood or a powder containment hood.[1][2] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] Lab Coat: Standard laboratory coat.[1] Ventilation: Work should be performed in a chemical fume hood.[1][2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[1] Eye Protection: Safety glasses with side shields.[1][2] Lab Coat: Standard laboratory coat.[1][2] Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat.[1] |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is essential to minimize exposure risk and ensure experimental integrity.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet. Potent kinase inhibitors are often stored at -20°C.[2]
-
Store the compound in a clearly labeled, designated, and secure location, segregated from incompatible materials.[2]
2. Preparation of Stock and Working Solutions:
-
Designated Area: All manipulations of solid this compound and its concentrated solutions must be performed in a designated and clearly marked area, such as a certified chemical fume hood.[1]
-
Weighing: Use a precision balance within the fume hood. Handle the solid compound with care to avoid generating dust.[2]
-
Solvent Addition: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid compound.[2]
3. Experimental Use:
-
Avoid Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.) when handling this compound. If dedicated equipment is not feasible, ensure thorough decontamination after each use.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
Disposal Plan
All waste materials that have come into contact with this compound must be treated as hazardous chemical waste.[2][3] Under no circumstances should this material be disposed of in regular trash or poured down the drain.[3]
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.[2]
-
Contaminated Sharps: Dispose of any contaminated needles or other sharps in a puncture-resistant sharps container that is specifically labeled for hazardous chemical waste.[4]
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound according to your institution's established procedures for hazardous chemicals.
-
Regulatory Compliance: All disposal must be carried out in strict accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[4]
Caption: Workflow for the safe handling of this compound.
VEGFR-2 Signaling Pathway and Inhibition
This compound is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells.[5][6] By inhibiting VEGFR-2, this compound can block these pro-angiogenic signals, which is a critical mechanism in cancer research.[7]
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
